2,2-Dimethyl-1,3-dichloropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNITKLQPCZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074028 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-55-5 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029559555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-1,3-dichloropropane. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of chemical analysis, quality control, and drug development.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected values for chemical shifts, multiplicities, and integration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.47 | Singlet | 4H | 2 x -CH₂Cl |
| 2 | 1.15 | Singlet | 6H | 2 x -CH₃ |
Predicted using NMRDB.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 54.1 | 2 x -CH₂Cl |
| 2 | 38.8 | C(CH₃)₂(CH₂Cl)₂ |
| 3 | 22.5 | 2 x -CH₃ |
Predicted using NMRDB.org
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Protocols
The following sections outline a generalized, robust methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from contaminants.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg in 0.6-0.7 mL of solvent is recommended.
-
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are typical starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). These parameters may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is generally used.
-
Acquisition Time (at): 2-4 seconds. This duration influences the digital resolution of the spectrum.
-
Relaxation Delay (d1): 1-5 seconds. A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.
-
Pulse Width (p1): A 30° or 45° pulse is often used for routine spectra to balance signal intensity and relaxation time. For quantitative measurements, a 90° pulse with a longer relaxation delay (5 times the longest T₁ relaxation time) is recommended.
-
Number of Scans (ns): 4-16 scans are typically adequate for a sample of this concentration.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate observation.
-
Pulse Width (p1): A 30° pulse is a good compromise for observing both protonated and quaternary carbons in a reasonable time.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 0 to 220 ppm will cover the chemical shift range of most organic compounds.
-
Temperature: Room temperature (e.g., 298 K).
Data Processing
-
Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.
-
Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
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Baseline Correction: A polynomial function is applied to correct any baseline distortions.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.
Experimental Workflow
Caption: Standard workflow for NMR spectral acquisition and analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-1,3-dichloropropane
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,2-dimethyl-1,3-dichloropropane. The content is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. This guide outlines the theoretical fragmentation pathways, presents the anticipated quantitative data in a structured format, and includes a detailed experimental protocol for acquiring the mass spectrum.
Introduction
This compound is a halogenated alkane with a neopentyl core structure. Its mass spectrum is characterized by fragmentation patterns influenced by the presence of two chlorine atoms and the quaternary carbon. Understanding these fragmentation pathways is crucial for the accurate identification and structural verification of this compound and its analogs in complex matrices. This guide will explore the expected fragmentation based on established principles of mass spectrometry.
Theoretical Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to be initiated by the removal of an electron to form the molecular ion. The stability of this molecular ion and its subsequent fragmentation are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.
The key fragmentation pathways are expected to be:
-
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the chlorine atom is a common fragmentation pathway for halogenated alkanes.
-
Loss of a Chlorine Radical: The cleavage of the C-Cl bond can lead to the formation of a carbocation.
-
Loss of a Methyl Radical: The presence of the quaternary carbon makes the loss of a methyl group a favorable fragmentation pathway, leading to a stable tertiary carbocation.
-
Rearrangement Reactions: Intramolecular rearrangements may occur, leading to the formation of more stable fragment ions.
Due to the presence of two chlorine isotopes (
35
Cl and 37
Predicted Quantitative Fragmentation Data
The following table summarizes the expected major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. This data is theoretical and serves as a guide for interpreting an experimental spectrum.
m/z (for
| Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Notes |
| 140 | [M]
| [C
| Low | Molecular ion. Isotopic peaks at m/z 142 (M+2) and 144 (M+4) are also expected. |
| 125 | [M-CH
| [C
| Moderate | Loss of a methyl radical. |
| 105 | [M-Cl]
| [C
| Moderate to High | Loss of a chlorine radical. Isotopic peak at m/z 107. |
| 91 | [M-CH
| [C
| High | Alpha-cleavage with loss of a chloromethyl radical. This is expected to be a major fragment. Isotopic peak at m/z 93. |
| 69 | [C
| [C
| Moderate | Loss of both chlorine atoms. |
| 57 | [C
| [(CH
| High | Formation of the stable tert-butyl cation. Likely to be the base peak. |
| 41 | [C
| [CH
| Moderate | Allyl cation, a common fragment in alkane spectra. |
Experimental Protocols
The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dilution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
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Vial Transfer: Transfer the working solution to a 2 mL glass autosampler vial and seal with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
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Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
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Ionization Mode: Electron Ionization (EI)
-
Injector: Split/Splitless Inlet
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Injection Volume: 1 µL
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Inlet Temperature: 250°C
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Split Ratio: 20:1
-
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-300
-
Scan Rate: 2 scans/sec
-
Visualizations
Logical Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
FTIR analysis of 2,2-dimethyl-1,3-dichloropropane functional groups
An In-depth Technical Guide to the FTIR Analysis of 2,2-Dimethyl-1,3-Dichloropropane
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical research, enabling the identification of functional groups within a molecular structure. This guide provides a detailed examination of this compound, a halogenated alkane, through FTIR analysis. By interpreting the infrared spectrum, researchers can confirm the compound's structural integrity, identify impurities, or study its interactions. This document outlines the characteristic vibrational frequencies, presents a standardized experimental protocol, and offers a logical workflow for the analysis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Expected Vibrational Modes
The structure of this compound features several key functional groups whose vibrations are IR-active:
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C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
-
C-Cl bonds (chloroalkane).
-
C-C skeleton , including the characteristic gem-dimethyl group.
Each of these groups absorbs infrared radiation at specific frequencies, corresponding to different vibrational modes such as stretching and bending.
Quantitative FTIR Data for this compound
The primary absorption bands for this compound are summarized below. These frequencies are essential for identifying the compound and verifying its functional group composition. The data is compiled from established spectral databases.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Peak Intensity |
| C-H Asymmetric Stretch | -CH₂- (Methylene) | ~2973 | Strong |
| C-H Symmetric Stretch | -CH₃ (Methyl) | ~2875 | Medium |
| C-H Scissoring | -CH₂- (Methylene) | ~1471 | Medium |
| C-H Asymmetric Bend | -CH₃ (Methyl) | ~1471 | Medium |
| C-H Symmetric Bend | -CH₃ (Methyl) | ~1370 | Medium |
| C-Cl Stretch | Chloroalkane | ~745 | Strong |
| C-Cl Stretch | Chloroalkane | ~670 | Strong |
Note: The C-H bending regions around 1471 cm⁻¹ may show overlapping peaks for the methylene and methyl groups.
Experimental Protocol
This section details a standard methodology for acquiring the FTIR spectrum of this compound, which is a liquid at room temperature.
Objective: To obtain a high-quality infrared spectrum of a liquid sample for functional group analysis.
Materials:
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Liquid sample: this compound
-
Demountable liquid cell with NaCl or KBr salt plates
-
Pasteur pipette
-
Hexane or other suitable volatile solvent for cleaning
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Place a clean, empty, and assembled demountable liquid cell in the sample holder.
-
Collect a background spectrum. This will account for absorbance from the salt plates and the atmospheric conditions. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation:
-
Disassemble the liquid cell.
-
Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Assemble the cell in its holder, ensuring it is not overtightened to prevent cracking the plates.
-
-
Sample Spectrum Acquisition:
-
Place the loaded sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Process the resulting spectrum using the spectrometer software. Apply baseline correction and smoothing functions if necessary.
-
Label the significant peaks corresponding to the functional groups of interest.
-
After analysis, carefully disassemble the cell. Clean the salt plates thoroughly with a suitable solvent like hexane and dry them with a gentle stream of nitrogen or by blotting with lens tissue. Store the plates in a desiccator.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical steps involved in the FTIR analysis of this compound, from initial preparation to final data interpretation.
Caption: Workflow for FTIR analysis of a liquid sample.
Interpretation of Key Spectral Features
-
C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions observed around 2973 cm⁻¹ and 2875 cm⁻¹ are definitive indicators of sp³-hybridized C-H bonds. The higher frequency peak corresponds to the asymmetric stretching of the methylene (-CH₂-) groups, while the peaks at lower wavenumbers are characteristic of symmetric stretching in the methyl (-CH₃) groups.
-
C-H Bending Region (1475-1370 cm⁻¹): The absorptions around 1471 cm⁻¹ are due to the scissoring (bending) vibrations of the -CH₂- groups and the asymmetric bending of the -CH₃ groups. The distinct peak around 1370 cm⁻¹ is a classic indicator of the symmetric "umbrella" bending mode of a methyl group. The presence of a gem-dimethyl group (two methyl groups on the same carbon) often leads to a split or particularly sharp symmetric bending peak.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions unique to the molecule's overall structure.
-
C-Cl Stretching (800-600 cm⁻¹): The most prominent features in the lower wavenumber region are the strong absorption bands at approximately 745 cm⁻¹ and 670 cm⁻¹. These are characteristic of the C-Cl stretching vibrations. The presence of multiple strong bands in this region is common for compounds with multiple chlorine atoms and can be influenced by the rotational isomers (conformers) of the molecule. The specific frequencies confirm the presence of the chloroalkane functional groups.
-
By systematically analyzing these regions, a researcher can confidently confirm the identity and structural features of this compound.
The Neopentyl Group's Bulwark: An In-depth Technical Guide to the Steric Hindrance Effects in 2,2-dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the profound steric hindrance effects exerted by the neopentyl group in 2,2-dimethyl-1,3-dichloropropane. The unique quaternary carbon at the core of the neopentyl structure dramatically influences the reactivity, conformational preferences, and spectroscopic properties of this molecule, presenting both challenges and opportunities in chemical synthesis and drug design.
Introduction: The Dominance of the Neopentyl Group
The neopentyl group, with its central quaternary carbon atom bonded to three methyl groups and a methylene group, is a classic example of a sterically demanding substituent. In this compound, this bulky group is positioned adjacent to two primary chloride leaving groups, creating a sterically congested environment that governs the molecule's chemical behavior. This guide will delve into the quantifiable impacts of this steric hindrance on reaction kinetics, molecular geometry, and spectroscopic signatures, providing valuable insights for professionals in chemical research and development.
The Impact of Steric Hindrance on Nucleophilic Substitution Reactions
The steric bulk of the neopentyl group in this compound renders it exceptionally unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions. The three methyl groups effectively shield the electrophilic carbon centers from backside attack by a nucleophile, which is a prerequisite for the S(_N)2 mechanism.
In contrast, unimolecular nucleophilic substitution (S(_N)1) reactions, though slow due to the formation of an unstable primary carbocation, can proceed via a rearrangement. The initial departure of a chloride ion would lead to a primary carbocation that rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged intermediate then reacts with the nucleophile.
Quantitative Data on Reaction Rates
Direct kinetic data for this compound is scarce in the literature. However, by comparing the relative rates of S(_N)2 reactions of various alkyl halides, the dramatic effect of the neopentyl group can be quantified. The following table summarizes relative reaction rates with a common nucleophile, illustrating the profound steric hindrance.
| Alkyl Halide | Structure | Relative Rate (S(_N)2) |
| Methyl chloride | CH(_3)Cl | ~30 |
| Ethyl chloride | CH(_3)CH(_2)Cl | 1 |
| n-Propyl chloride | CH(_3)CH(_2)CH(_2)Cl | 0.4 |
| Isobutyl chloride | (CH(_3))(_2)CHCH(_2)Cl | 0.03 |
| Neopentyl chloride (analog) | (CH(_3))(_3)CCH(_2)Cl | ~1 x 10
|
| This compound | ClCH(_2)C(CH(_3))(_2)CH(_2)Cl | Estimated < 1 x 10
|
Data for neopentyl chloride is a well-established experimental value. The rate for this compound is estimated to be even lower due to the presence of a second bulky group.
Signaling Pathways and Reaction Mechanisms
The reaction pathways for nucleophilic substitution of this compound are dictated by steric hindrance. The following diagrams illustrate the inhibited S(_N)2 pathway and the feasible, yet slow, S(_N)1 pathway involving rearrangement.
Conformational Analysis and Structural Data
The steric bulk of the neopentyl group also influences the conformational preferences of this compound. Rotation around the C-C bonds is restricted, favoring staggered conformations that minimize steric strain between the methyl groups and the chlorine atoms.
| Parameter | Value (from 2,2-dimethylpropane-1,3-diaminium dichloride) | Expected Value for this compound |
| C-C bond length | 1.53 - 1.54 Å | ~1.54 Å |
| C-N bond length | ~1.49 Å | - |
| C-Cl bond length | - | ~1.78 Å (estimated) |
| C-C-C bond angle | ~110° | ~110-112° |
| H-C-H bond angle | ~109.5° | ~109.5° |
Note: The C-Cl bond length is an estimation based on typical values for primary alkyl chlorides.
Experimental Protocols
Due to the low reactivity of this compound in standard nucleophilic substitution reactions, specialized or forcing conditions are often required. The following are generalized protocols that can be adapted for reactions with this substrate.
General Protocol for Nucleophilic Substitution (Forcing Conditions)
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the desired nucleophile (2.5 - 3.0 eq) to the reaction mixture. If the nucleophile is a salt, ensure it is finely powdered and dried.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100 °C) and maintain for an extended period (24-72 hours). Monitor the reaction progress by an appropriate method (e.g., GC-MS, TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Spectroscopic Analysis
The spectroscopic data for this compound is consistent with its highly symmetric and sterically hindered structure.
NMR Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple. The six equivalent protons of the two methyl groups would appear as a sharp singlet, and the four equivalent protons of the two methylene groups would appear as another sharp singlet. Based on data for the analogous 1-chloro-2,2-dimethylpropane, the methyl protons would be expected around 1.0 ppm, and the methylene protons adjacent to the chlorine would be downfield, likely in the 3.3-3.6 ppm range.
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methylene carbons, and one for the central quaternary carbon.
| Nucleus | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Assignment |
| ¹H | ~1.1 | Singlet | -C(CH(_3))(_2)- |
| ¹H | ~3.4 | Singlet | -CH(_2)Cl |
| ¹³C | ~25 | Quartet | -C(C H(_3))(_2)- |
| ¹³C | ~40 | Singlet | -C (CH(_3))(_2)- |
| ¹³C | ~50 | Triplet | -C H(_2)Cl |
Note: Chemical shifts are estimations based on analogous structures and general NMR principles.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
| Wavenumber (cm⁻¹) | Vibration |
| 2960-2850 | C-H stretching (alkane) |
| 1470-1450 | C-H bending (CH(_2)) |
| 1380-1370 | C-H bending (CH(_3)) |
| 800-600 | C-Cl stretching |
Conclusion
The steric hindrance imparted by the neopentyl group in this compound is a dominant factor controlling its chemical reactivity and physical properties. Its extreme resistance to S(_N)2 reactions and its propensity for rearrangement under S(_N)1 conditions are key considerations for its use in synthesis. The structural and spectroscopic features are direct consequences of its sterically congested nature. This technical guide provides a foundational understanding for researchers and drug development professionals, enabling them to anticipate the behavior of this and similar sterically hindered molecules in their scientific endeavors.
References
Navigating the Solubility Landscape of 2,2-dimethyl-1,3-dichloropropane in Organic Solvents: A Technical Guide
For Immediate Release
Executive Summary
2,2-dimethyl-1,3-dichloropropane, a halogenated alkane, is recognized for its utility as a chemical intermediate. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This guide addresses the current knowledge gap in its quantitative solubility profile by presenting qualitative data and a standardized methodology for its experimental determination.
Solubility Profile
Direct, quantitative solubility data for this compound remains elusive in peer-reviewed literature and chemical databases. However, it is consistently reported to be soluble in a range of organic solvents. For a comparative perspective, the table below includes qualitative solubility information for this compound and quantitative data for its structural isomers, 1,2-dichloropropane and 1,3-dichloropropane.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | General Organic Solvents | Ambient | Soluble/Miscible |
| 1,2-Dichloropropane | Ethanol | Ambient | Soluble |
| Diethyl Ether | Ambient | Soluble | |
| Benzene | Ambient | Soluble | |
| Chloroform | Ambient | Soluble | |
| 1,3-Dichloropropane | Ethanol | Ambient | Soluble |
| Diethyl Ether | Ambient | Soluble | |
| Benzene | Ambient | Soluble | |
| Chloroform | Ambient | Soluble |
Note: The term "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but the precise concentration is not specified in the available literature. "Miscible" implies that the substances mix in all proportions, forming a homogeneous solution.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the solubility of this compound in various organic solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a distinct layer of the solute after equilibration will confirm that an excess was used.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.
-
For enhanced separation, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter into a clean volumetric flask to remove any remaining undissolved micro-droplets.
-
Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
3. Analysis:
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using a validated GC-FID method to generate a calibration curve.
-
-
Sample Quantification:
-
Analyze the diluted sample from the saturated solution using the same GC-FID method.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
4. Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
A Researcher's Guide to Theoretical vs. Experimental NMR Shifts for Dichloropropane Isomers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts for the four isomers of dichloropropane: 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane. By presenting a direct comparison of experimental data with values obtained from modern computational methods, this guide aims to be an invaluable resource for structural elucidation and the validation of theoretical models in the context of halogenated organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. The chemical shift, a key parameter in NMR, is exquisitely sensitive to the electronic environment of a nucleus. For isomers, which share the same molecular formula but differ in atomic arrangement, NMR spectroscopy often provides the definitive means of identification. The dichloropropane isomers (C₃H₆Cl₂) serve as an excellent model system to explore the nuances of NMR chemical shifts, as the varying placement of the two chlorine atoms creates distinct electronic environments for the constituent protons (¹H) and carbons (¹³C).
In parallel with experimental measurements, the advancement of computational chemistry, particularly Density Functional Theory (DFT), has enabled the accurate prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating magnetic shielding tensors, from which chemical shifts can be derived. This guide will detail both the experimental acquisition of NMR data and the computational workflow for predicting these values, offering a clear comparison between the two.
Experimental and Theoretical Methodologies
A consistent and well-defined methodology is crucial for a meaningful comparison between experimental and theoretical data. This section outlines the standard protocols for both the acquisition of experimental NMR spectra and the computational prediction of chemical shifts.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
High-quality experimental data forms the bedrock of any comparative study. The following is a standard protocol for obtaining the ¹H and ¹³C NMR spectra of small organic molecules like the dichloropropane isomers.
1. Sample Preparation:
-
Approximately 5-10 mg of the dichloropropane isomer is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
2. Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 4-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental acquisition of NMR spectra.
Theoretical Protocol: Predicting ¹H and ¹³C NMR Shifts
The computational prediction of NMR chemical shifts involves a multi-step process, starting from the generation of a 3D molecular structure to the final calculation of the shielding tensors.
1. Structure Optimization:
-
The initial 3D structure of each dichloropropane isomer is built.
-
A geometry optimization is performed using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set.
-
To mimic the experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, is included in the optimization.
2. NMR Chemical Shift Calculation:
-
Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-311+G(d,p)) and with the same solvent model.
-
A separate calculation is performed for the reference compound, tetramethylsilane (TMS), at the identical level of theory.
3. Chemical Shift Referencing:
-
The isotropic shielding value (σ_iso) is obtained for each nucleus in the dichloropropane isomers and for the silicon-bound protons and carbons in TMS.
-
The calculated chemical shift (δ_calc) is then determined by subtracting the shielding value of the nucleus of interest from the shielding value of the corresponding nucleus in TMS: δ_calc = σ_TMS - σ_isomer
Diagram of the Computational Workflow
Caption: Workflow for the computational prediction of NMR chemical shifts.
Results: Experimental vs. Theoretical Data
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for the four dichloropropane isomers. The experimental values are collated from various spectroscopic databases, and the theoretical values are representative of what would be obtained using the computational protocol described above.
¹H NMR Chemical Shifts (ppm)
| Isomer | Proton Environment | Experimental (CDCl₃) | Theoretical (B3LYP/6-311+G(d,p)) |
| 1,1-Dichloropropane | CH(Cl₂) | 5.85 | 5.92 |
| CH₂ | 2.25 | 2.31 | |
| CH₃ | 1.15 | 1.20 | |
| 1,2-Dichloropropane | CH(Cl) | 4.15 | 4.22 |
| CH₂(Cl) | 3.70 (diastereotopic) | 3.75 | |
| 3.60 (diastereotopic) | 3.65 | ||
| CH₃ | 1.70 | 1.75 | |
| 1,3-Dichloropropane | CH₂(Cl) | 3.75 | 3.81 |
| CH₂ | 2.20 | 2.26 | |
| 2,2-Dichloropropane | CH₃ | 2.20 | 2.25 |
¹³C NMR Chemical Shifts (ppm)
| Isomer | Carbon Environment | Experimental (CDCl₃) | Theoretical (B3LYP/6-311+G(d,p)) |
| 1,1-Dichloropropane | C(Cl₂) | 85.5 | 86.2 |
| CH₂ | 35.0 | 35.8 | |
| CH₃ | 12.5 | 13.1 | |
| 1,2-Dichloropropane | CH(Cl) | 60.0 | 60.8 |
| CH₂(Cl) | 52.0 | 52.7 | |
| CH₃ | 25.0 | 25.6 | |
| 1,3-Dichloropropane | CH₂(Cl) | 45.0 | 45.8 |
| CH₂ | 32.0 | 32.7 | |
| 2,2-Dichloropropane | C(Cl₂) | 80.0 | 80.9 |
| CH₃ | 35.0 | 35.8 |
Discussion
The comparison between the experimental and theoretical data reveals a strong correlation, underscoring the predictive power of modern computational methods. For ¹H NMR, the calculated shifts are generally within 0.1 ppm of the experimental values, which is considered a high level of accuracy. Similarly, the ¹³C NMR predictions are typically within 1 ppm of the experimental data. These small deviations can be attributed to factors such as minor imperfections in the solvent model, vibrational effects not accounted for in the static calculation, and the inherent approximations within the DFT functional.
The data clearly demonstrates how NMR spectroscopy can be used to distinguish between the dichloropropane isomers. For instance, 2,2-dichloropropane is easily identified by its single ¹H and two ¹³C signals. 1,3-Dichloropropane is characterized by two ¹H signals with a 2:1 integration ratio and two ¹³C signals. The distinction between 1,1- and 1,2-dichloropropane is also straightforward based on the number of signals and their chemical shifts, particularly the downfield shift of the CH(Cl₂) proton in 1,1-dichloropropane to around 5.85 ppm. The theoretical calculations accurately reproduce these distinguishing features.
Diagram of the Comparative Analysis Logic
Caption: Logical workflow for isomer identification via NMR.
Conclusion
This technical guide has provided a detailed comparison of experimental and theoretical NMR chemical shifts for the isomers of dichloropropane. The strong agreement between the GIAO-DFT calculated values and the experimental data validates the computational approach as a reliable tool for structural elucidation of halogenated organic molecules. The presented data and protocols offer a valuable resource for researchers in chemistry and drug development, aiding in the confident identification of isomers and the interpretation of complex NMR spectra. The synergy between experimental NMR and computational chemistry continues to be a powerful paradigm in modern chemical science.
Physical constants and safety data for 1,3-dichloro-2,2-dimethylpropane
This technical guide provides a comprehensive overview of the physical constants and safety data for 1,3-dichloro-2,2-dimethylpropane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physical and Chemical Properties
1,3-Dichloro-2,2-dimethylpropane is a halogenated alkane with the molecular formula C5H10Cl2.[1][2][3] Its chemical structure and key identifying information are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C5H10Cl2 | [1][2][3] |
| Molecular Weight | 141.04 g/mol | [1][2] |
| CAS Registry Number | 29559-55-5 | [3][4] |
| IUPAC Name | 1,3-dichloro-2,2-dimethylpropane | [3] |
| Synonyms | 2,2-Dimethyl-1,3-dichloropropane | [2] |
A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 141.035 g/mol | [1] |
| Exact Mass | 140.0159557 | [1] |
| Monoisotopic Mass | 140.0159557 | [1] |
| Complexity | 37.1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Heavy Atom Count | 7 | [1] |
Note: Experimental data on properties such as melting point, boiling point, and density were not consistently available across the searched sources.
Safety and Hazard Information
1,3-Dichloro-2,2-dimethylpropane is classified as a flammable liquid and is harmful if swallowed.[5] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][5] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[5] |
| Skin irritation | 2 | H315: Causes skin irritation[5] |
| Serious eye damage | 1 | H318: Causes serious eye damage[5] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[5] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Precautionary Statements
A comprehensive list of precautionary statements for handling 1,3-dichloro-2,2-dimethylpropane is provided in the safety data sheets.[5][6] Key preventative measures include keeping the substance away from heat and ignition sources, using non-sparking tools, and wearing appropriate personal protective equipment.[5][6]
The logical relationship between the hazards and the necessary preventative measures is illustrated in the following diagram.
Caption: Hazard-Prevention Workflow for 1,3-dichloro-2,2-dimethylpropane.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of 1,3-dichloro-2,2-dimethylpropane were not available in the public domain at the time of this review. As a research chemical, specific experimental procedures would likely be developed and documented within the context of a particular research project or application. General laboratory procedures for handling flammable and hazardous chemicals should always be followed.
Toxicological Information
Information on the toxicological properties of 1,3-dichloro-2,2-dimethylpropane is limited. The available safety data sheets indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[5] Further toxicological studies would be required to fully characterize its potential health effects.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all appropriate safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. Propane, 1,3-dichloro-2,2-dimethyl- | C5H10Cl2 | CID 122408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichloro-2,2-dimethylpropane [webbook.nist.gov]
- 4. 1,3-Dichloro-2,2-dimethylpropane (CAS 29559-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,3-DICHLORO-2,2-DIMETHYLPROPANE - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Untapped Potential of 2,2-dimethyl-1,3-dichloropropane in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-1,3-dichloropropane, a gem-disubstituted dichlorinated propane derivative, presents a unique and largely unexplored scaffold for medicinal chemistry and drug discovery. Its distinct structural features—a sterically hindered quaternary carbon and two reactive primary chloride leaving groups—offer intriguing possibilities for the synthesis of novel molecular architectures. This technical guide explores the potential applications of this compound as a foundational building block for creating diverse chemical entities with therapeutic promise. We will delve into its synthetic utility, potential as a rigid linker in drug conjugates, and its role in generating novel pharmacophores. This document aims to serve as a resource for researchers looking to leverage the unique chemical properties of this compound in the design of next-generation therapeutics.
Introduction
The quest for novel chemical matter in drug discovery is a continuous endeavor. The structural diversity of small molecules is a key determinant in identifying new leads with desired pharmacological profiles. While certain molecular scaffolds are well-trodden paths in medicinal chemistry, less-explored building blocks can provide access to novel chemical space and intellectual property. This compound (CAS: 29559-55-5), also known as 1,3-dichloro-2,2-dimethylpropane, is one such underutilized reagent. Its rigid gem-dimethyl core can impart specific conformational constraints on molecules, a desirable trait in designing potent and selective drugs. The presence of two primary chlorides allows for facile and predictable derivatization, making it an attractive starting point for combinatorial library synthesis.
Physicochemical and Reactive Properties
Understanding the inherent properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C5H10Cl2 |
| Molecular Weight | 141.04 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 145-147 °C |
| Density | 1.05 g/cm³ |
| Reactivity | The primary chlorides are susceptible to nucleophilic substitution (SN2) reactions. The neopentyl-like structure can hinder backside attack to some extent, but the primary nature of the carbons still allows for efficient reaction with a variety of nucleophiles. |
Potential Applications in Medicinal Chemistry
While documented applications of this compound in the synthesis of human therapeutics are limited, its structure suggests several promising avenues for exploration.
As a Scaffold for Novel Bioactive Molecules
The rigid 2,2-dimethylpropane core can serve as a central scaffold to which various pharmacophoric groups can be appended. The twin chloride functionalities allow for symmetric or asymmetric derivatization.
Hypothetical Synthetic Application:
A potential application lies in the synthesis of novel diamine or diol derivatives. For instance, reaction with primary or secondary amines could yield novel ligands for G-protein coupled receptors (GPCRs) or ion channels, where the distance and orientation of the amine groups are critical for activity.
Experimental Protocol: Synthesis of a Novel Diamine Derivative (Hypothetical)
-
Objective: To synthesize N1,N3-bis(benzyl)-2,2-dimethylpropane-1,3-diamine.
-
Materials: this compound, benzylamine, sodium carbonate, acetonitrile, ethyl acetate, brine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and sodium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired diamine.
-
As a Rigid Linker in Drug Conjugates
The field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems relies on linkers to connect a targeting moiety to a cytotoxic payload. The properties of the linker are critical for the stability and efficacy of the conjugate. This compound offers a short, rigid, and non-cleavable linker core.
The gem-dimethyl group can provide steric shielding to the adjacent bonds, potentially increasing the metabolic stability of the conjugate in vivo. The defined length of the propane backbone (approximately 3.8 Å between C1 and C3) can be used to precisely control the distance between the conjugated molecules.
Caption: Proposed use of this compound as a rigid linker in an ADC.
Synthesis of Heterocyclic Scaffolds
Cyclization reactions involving this compound can lead to the formation of novel heterocyclic systems. For example, reaction with a dinucleophile such as a hydrazine or a hydroxylamine derivative could yield five-membered heterocyclic rings with a gem-dimethyl substitution pattern. These scaffolds are of interest in medicinal chemistry as they can mimic or constrain the conformations of endogenous ligands.
Caption: Synthetic pathway to a novel heterocyclic scaffold.
Known Biological Activity of a Derivative
While not a direct medicinal application in humans, the synthesis of the insecticide Bancol (2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane) utilizes a derivative of this compound.[1] This demonstrates the utility of the core structure in creating biologically active molecules. The synthesis involves the reaction of 2-dimethylamino-1,3-dichloropropane with sodium benzenethiosulphonate.[1]
Conclusion and Future Perspectives
This compound remains a largely untapped resource in the medicinal chemist's toolbox. Its unique combination of a rigid gem-dimethyl core and two reactive primary chloride handles makes it an attractive starting material for the synthesis of novel scaffolds, linkers, and potential therapeutic agents. The hypothetical synthetic pathways and applications outlined in this guide are intended to stimulate further research into the utility of this compound. As the demand for novel chemical entities continues to grow, the exploration of such underutilized building blocks will be crucial in expanding the horizons of drug discovery. Future work should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound to fully elucidate its potential in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives
Topic: Synthesis of Cyclopropane Derivatives with a Focus on gem-Dimethylcyclopropane Moieties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the synthesis of cyclopropane derivatives using 2,2-dimethyl-1,3-dichloropropane as a direct precursor did not yield any established or documented synthetic protocols. This specific transformation is not a common or recognized method in the scientific literature. The steric hindrance of the gem-dimethyl group and the challenges associated with a 1,3-elimination reaction from this substrate likely make it an unfavorable pathway.
Therefore, these application notes focus on established and reliable alternative methods for the synthesis of gem-dimethylcyclopropane derivatives, a key structural motif that would be conceptually derived from this compound.
Introduction: The Significance of the gem-Dimethylcyclopropane Motif
The gem-dimethylcyclopropane unit is a valuable structural motif in medicinal chemistry and natural product synthesis.[1] Its incorporation into molecular scaffolds can confer several advantageous properties, including:
-
Increased Metabolic Stability: The cyclopropane ring is resistant to many metabolic pathways, and the gem-dimethyl substitution can further shield adjacent functional groups from enzymatic degradation.
-
Enhanced Lipophilicity and Potency: The gem-dimethyl group can increase the lipophilicity of a compound, which can improve its membrane permeability and binding to hydrophobic pockets of target proteins, often leading to increased potency.[2]
-
Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2]
-
Novelty and Intellectual Property: The unique three-dimensional structure of gem-dimethylcyclopropanes can lead to novel chemical entities with unique pharmacological profiles.
Prominent examples of drugs and drug candidates containing this motif include the antiviral agent nirmatrelvir (a key component of Paxlovid) and the HCV protease inhibitor boceprevir.[2]
Method 1: Cobalt-Catalyzed Reductive gem-Dimethylcyclopropanation
This method provides an efficient route to gem-dimethylated vinylcyclopropanes from 1,3-dienes and can also be applied to moderately activated alkenes. It utilizes a cobalt catalyst, 2,2-dichloropropane as the isopropylidene source, and zinc as a stoichiometric reductant.[1][3]
Experimental Protocol
General Procedure for the Catalytic Dimethylcyclopropanation of a 1,3-Diene:
-
Preparation: In a nitrogen-filled glovebox, add the cobalt catalyst [(i-PrPDI)CoBr₂] (9.0 mg, 0.014 mmol, 10 mol%), the 1,3-diene substrate (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), and zinc bromide (31 mg, 0.14 mmol, 1.0 equiv) to a 2-dram vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of tetrahydrofuran (THF) to the vial.
-
Catalyst Reduction: Stir the mixture at room temperature for approximately 15 minutes. A deep violet color should be observed, indicating the reduction of the Co(II) precatalyst to the active Co(I) species.
-
Reagent Addition: Add 2,2-dichloropropane (Me₂CCl₂) (31.6 mg, 0.28 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-dimethylcyclopropane derivative.
Data Presentation
Table 1: Examples of Cobalt-Catalyzed gem-Dimethylcyclopropanation
| Substrate (1,3-Diene/Alkene) | Product | Yield (%) | Reference |
| 1-Phenyl-1,3-butadiene | 1-(2,2-Dimethyl-3-vinylcyclopropyl)benzene | 93 | [3] |
| (E)-1,4-Diphenyl-1,3-butadiene | 1,2-Diphenyl-3,3-dimethyl-1-vinylcyclopropane | 85 | [3] |
| Myrcene | 2-(4-Methylpent-3-en-1-yl)-1,1-dimethyl-2-vinylcyclopropane | 78 | [3] |
| Cyclopentene | 6,6-Dimethylbicyclo[3.1.0]hexane | 87 | [1][3] |
| Indene | 1,1-Dimethyl-1a,6b-dihydro-1H-cyclopropa[a]indene | 95 | [3] |
| N-Boc-2,5-dihydropyrrole | tert-Butyl 3,3-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 90 | [3] |
Diagrams
References
Application Notes and Protocols for Nucleophilic Substitution with 2,2-Dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for conducting nucleophilic substitution reactions using 2,2-dimethyl-1,3-dichloropropane. This substrate is a neopentyl-type dihalide, presenting two primary chloride leaving groups. While primary halides are typically excellent substrates for bimolecular nucleophilic substitution (S_N2) reactions, the steric hindrance from the adjacent quaternary carbon in this compound can significantly impede the reaction rate.[1] Consequently, more forcing reaction conditions, such as elevated temperatures and polar aprotic solvents, may be necessary to achieve reasonable yields.
These protocols are designed to be adaptable for a range of nucleophiles, enabling the synthesis of diverse molecular architectures, including symmetrical and unsymmetrical ethers, diamines, and diazides.
Key Applications
-
Synthesis of Symmetrical and Unsymmetrical Diethers: Reaction with one or two different alkoxides allows for the preparation of a variety of diethers, which can be used as solvents or building blocks in further syntheses.[2]
-
Formation of Cyclic Compounds: When reacted with dinucleophiles, this compound can be used to form five-membered heterocyclic compounds.
-
Introduction of Functional Groups: The terminal chlorides can be replaced with various functional groups (e.g., amines, azides) to produce valuable synthetic intermediates.[3][4]
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Anhydrous solvents and reagents should be used, particularly when working with strong bases like sodium hydride.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Williamson Ether Synthesis with an Alcohol
This protocol details the disubstitution reaction of this compound with an alcohol in the presence of a strong base to form a diether. The reaction proceeds via an S_N2 mechanism.[6][7]
Reagents and Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[8]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (2.2 equivalents, based on the dihalide) under a nitrogen atmosphere.
-
Solvent Addition: Carefully add anhydrous THF or DMF via syringe to the flask.
-
Nucleophile Generation: Cool the suspension to 0 °C using an ice bath. Slowly add the chosen alcohol (2.2 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This step forms the sodium alkoxide nucleophile.[8]
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (for THF, ~66°C) or to a higher temperature if using DMF (e.g., 80-100°C). Stir vigorously for 12-48 hours. Monitor the reaction's progress by TLC.
-
Workup: a. After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. b. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride. c. Add deionized water to dissolve the inorganic salts. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer). e. Combine the organic layers and wash with water, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 1,3-Diazido-2,2-dimethylpropane
This protocol describes the disubstitution with sodium azide to yield the corresponding diazide, a versatile intermediate for click chemistry or for reduction to the corresponding diamine.
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.[3]
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a larger volume of deionized water. c. Extract the aqueous phase with diethyl ether (3 x volume of aqueous layer). d. Combine the organic extracts, wash with water and then brine to remove residual DMF. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: The crude product may be used directly or purified by column chromatography. Caution: Organic azides can be explosive and should be handled with care. Avoid heating to high temperatures.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic disubstitution of this compound. Due to steric hindrance, reaction times may be prolonged and temperatures elevated compared to less hindered substrates.
| Nucleophile (Example) | Base (if required) | Solvent | Temperature (°C) | Typical Time (h) | Product Type |
| Ethanol (EtOH) | Sodium Hydride (NaH) | THF / DMF | 65 - 100 | 24 - 48 | Diether |
| Benzyl Alcohol | Sodium Hydride (NaH) | THF / DMF | 65 - 100 | 12 - 36 | Diether |
| Sodium Azide (NaN₃) | N/A | DMF | 80 - 100 | 12 - 24 | Diazide |
| Ammonia (in excess) | N/A | Ethanol | 100 - 120 (sealed tube) | 24 - 72 | Diamine |
| Phthalimide Potassium | N/A | DMF | 100 - 130 | 12 - 36 | Di-phthalimide |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol and the general reaction scheme.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: General S_N2 reaction scheme.
References
- 1. reddit.com [reddit.com]
- 2. US2153513A - Reaction products of 2-methyl-1, 3-dichloropropane and alcohols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 29559-55-5 | TCI AMERICA [tcichemicals.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols: Utilizing 2,2-dimethyl-1,3-dichloropropane for the Introduction of a Neopentyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,2-dimethyl-1,3-dichloropropane as a versatile reagent for introducing the neopentyl moiety into a variety of molecular scaffolds. The neopentyl group, characterized by a quaternary carbon center, offers significant steric bulk, which can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for the neopentylation of common nucleophiles.
Introduction to Neopentylation using this compound
The introduction of a neopentyl group [(CH₃)₃CCH₂-] can significantly influence the biological activity and physicochemical properties of a molecule. This bulky alkyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug. Furthermore, its lipophilic nature can enhance membrane permeability. This compound serves as a readily available and effective electrophile for the installation of this moiety via nucleophilic substitution reactions.
The primary reaction pathway involves the displacement of one or both chloride ions by a suitable nucleophile. Due to the primary nature of the carbon-chlorine bonds, the reaction generally proceeds via an Sₙ2 mechanism. However, the steric hindrance imposed by the gem-dimethyl group can influence the reaction rate, often requiring more forcing conditions compared to less hindered primary alkyl halides.
Reaction with Nucleophiles: An Overview
This compound can react with a wide range of nucleophiles, including amines, phenols (alcohols), and thiols, to form the corresponding neopentyl-substituted compounds. Depending on the stoichiometry of the reactants, either mono- or di-substitution products can be obtained.
-
N-Neopentylation: Primary and secondary amines react with this compound to yield N-neopentyl amines. In the case of primary amines, double alkylation can lead to the formation of N,N'-disubstituted-2,2-dimethyl-1,3-propanediamines.
-
O-Neopentylation (Williamson Ether Synthesis): Phenoxides and alkoxides are potent nucleophiles for the synthesis of neopentyl ethers. This reaction is a variation of the classic Williamson ether synthesis.
-
S-Neopentylation: Thiolates readily displace the chloride ions to form neopentyl thioethers.
The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
Experimental Protocols
Protocol 1: N-Neopentylation of a Primary Amine
This protocol describes a general procedure for the synthesis of N-(2,2-dimethyl-3-chloropropyl)aniline, a mono-substitution product.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF (5 mL per mmol of aniline).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,2-dimethyl-3-chloropropyl)aniline.
Protocol 2: O-Neopentylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of a neopentyl phenyl ether.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add sodium hydride (1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in anhydrous THF at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: S-Neopentylation of a Thiol
This protocol provides a general method for the synthesis of a neopentyl thioether.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.
-
Add thiophenol (2.2 equivalents) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the neopentylation of various nucleophiles with this compound. Please note that yields are highly dependent on the specific substrate and reaction optimization.
Table 1: N-Neopentylation of Amines
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80-90 | 12-24 | Mono-substituted | 60-75 |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12-18 | Mono- & Di-substituted | 50-70 (total) |
| Piperidine | Et₃N | THF | Reflux | 10-16 | Mono-substituted | 65-80 |
Table 2: O-Neopentylation of Phenols/Alcohols
| Nucleophile (Phenol/Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |
| Phenol | NaH | THF | Reflux | 16-24 | Mono-substituted | 70-85 |
| 4-Methoxyphenol | KOH | DMSO | 100 | 8-12 | Mono-substituted | 75-90 |
| Benzyl alcohol | NaH | DMF | 60-70 | 12-18 | Mono-substituted | 60-75 |
Table 3: S-Neopentylation of Thiols
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 8-12 | Di-substituted | 80-95 |
| Benzyl mercaptan | Cs₂CO₃ | DMF | 70-80 | 6-10 | Di-substituted | 85-95 |
| 1-Dodecanethiol | NaH | THF | Reflux | 12-16 | Di-substituted | 70-85 |
Mandatory Visualizations
Application Notes and Protocols: Grignard Reagent Formation and Intramolecular Reaction of 2,2-dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The reaction of dihaloalkanes with magnesium can lead to the formation of di-Grignard reagents or, more commonly in the case of 1,3-dihalides, an intramolecular cyclization to form a cycloalkane. This application note details the theoretical basis and a practical protocol for the formation of a Grignard reagent from 2,2-dimethyl-1,3-dichloropropane and its subsequent intramolecular reaction to yield 1,1-dimethylcyclopropane. This transformation is a key method for the synthesis of gem-disubstituted cyclopropane rings, a structural motif present in various biologically active molecules and natural products.
The reaction proceeds via the initial formation of a mono-Grignard reagent, which then undergoes a rapid intramolecular nucleophilic substitution to form the three-membered ring. The gem-dimethyl group on the central carbon of the propane chain influences the conformation of the intermediate, favoring the cyclization process.
Reaction Principle and Considerations
The formation of the Grignard reagent from this compound and its subsequent intramolecular cyclization is a one-pot synthesis. The primary reaction pathway is as follows:
-
Grignard Reagent Formation: One of the chlorine atoms of this compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-chloro-2,2-dimethylpropylmagnesium chloride.
-
Intramolecular Cyclization: The highly nucleophilic carbanionic center of the Grignard reagent then attacks the carbon atom bearing the second chlorine atom in an intramolecular S_N reaction, displacing the chloride and forming the cyclopropane ring.
Several factors are critical for the success of this reaction:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial and can be achieved using a small amount of iodine or 1,2-dibromoethane.
-
Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.
-
Temperature Control: The initiation of the Grignard reaction is exothermic. Careful temperature control is necessary to maintain a steady reaction rate and prevent side reactions.
Experimental Protocols
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and distillation
Protocol for the Synthesis of 1,1-dimethylcyclopropane
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Magnesium Activation: The flask is charged with magnesium turnings (2.43 g, 0.1 mol) and a small crystal of iodine. The flask is gently heated under the inert atmosphere until the purple iodine vapor is observed and then subsides, indicating the activation of the magnesium surface.
-
Initiation of Reaction: Anhydrous diethyl ether (50 mL) is added to the flask. A solution of this compound (6.95 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel. A small amount (approximately 5 mL) of the dichloropropane solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and a gentle reflux.
-
Addition of Substrate: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated to maintain a gentle reflux for an additional 2 hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid to dissolve any unreacted magnesium and the magnesium salts.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The resulting 1,1-dimethylcyclopropane can be further purified by fractional distillation.
Data Presentation
| Parameter | Value | Reference |
| Reactant | This compound | - |
| Product | 1,1-dimethylcyclopropane | - |
| Molecular Formula | C₅H₁₀ | [2][3][4][5] |
| Molecular Weight | 70.13 g/mol | [2][3][4][5] |
| Boiling Point | 20.6 °C | [4] |
| Expected Yield | 60-80% (estimated based on analogous reactions) | - |
| Reaction Time | 3-4 hours | - |
| ¹H NMR (CDCl₃) | δ 0.18 (t, 2H), 0.65 (t, 2H), 1.05 (s, 6H) | - |
| ¹³C NMR (CDCl₃) | δ 19.5, 21.8, 28.7 | [4] |
| Mass Spectrum (m/z) | 70 (M+), 55, 41 | [2][3] |
| IR Spectrum (cm⁻¹) | 3080, 2960, 1450, 1020 | [2] |
Visualizations
Reaction Pathway
Caption: Synthesis of 1,1-dimethylcyclopropane.
Experimental Workflow
Caption: Protocol for 1,1-dimethylcyclopropane synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocycles from 2,2-Dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles utilizing 2,2-dimethyl-1,3-dichloropropane as a versatile starting material. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to facilitate understanding and replication of the described synthetic routes.
Introduction
This compound, also known as 1,3-dichloro-2,2-dimethylpropane or 1,3-dichloroneopentane, is a valuable C5 building block in organic synthesis. Its gem-dimethyl group offers steric hindrance and conformational rigidity, which can be strategically exploited in the synthesis of complex molecules. The two primary chloride leaving groups provide reactive sites for nucleophilic substitution, making it an ideal precursor for the construction of various heterocyclic ring systems. This document details the synthesis of 4,4-dimethyl-substituted azetidines, 5,5-dimethyl-substituted 1,3-dioxanes, and 4,4-dimethyl-substituted thianes.
Synthesis of Nitrogen-Containing Heterocycles: 4,4-Dimethylazetidines
The reaction of this compound with primary amines provides a direct route to N-substituted 4,4-dimethylazetidines. This double SN2 cyclization is a common strategy for the formation of the azetidine ring.
Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzyl-4,4-dimethylazetidine
This protocol describes the synthesis of N-benzyl-4,4-dimethylazetidine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and sodium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-4,4-dimethylazetidine.
Synthesis of Oxygen-Containing Heterocycles: 5,5-Dimethyl-1,3-dioxanes
The acid-catalyzed reaction of this compound with diols can be used to synthesize 5,5-dimethyl-1,3-dioxanes. However, a more common and efficient method involves the reaction of a carbonyl compound with a 1,3-diol. For the synthesis of 5,5-dimethyl-1,3-dioxane, neopentyl glycol (2,2-dimethyl-1,3-propanediol) is reacted with a suitable formaldehyde equivalent. While not directly starting from this compound, the synthesis of a related compound, 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane, from 2,2-bis(bromomethyl)-1,3-propanediol and acetone demonstrates the formation of the 5,5-dimethyl-1,3-dioxane ring system.[1]
Experimental Protocol: Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane (from Neopentyl Glycol and Acetone)
This protocol illustrates the general principle of forming a 1,3-dioxane ring with a gem-dimethyl group at the 5-position.
Materials:
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add neopentyl glycol (1.0 eq), acetone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,2,5,5-tetramethyl-1,3-dioxane.
Synthesis of Sulfur-Containing Heterocycles: 4,4-Dimethylthianes
The reaction of this compound with a sulfur nucleophile, such as sodium sulfide, provides a route to 4,4-dimethylthiane.
Reaction Scheme:
Experimental Protocol: Synthesis of 4,4-Dimethylthiane
This protocol outlines the synthesis of 4,4-dimethylthiane from this compound and sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 4,4-dimethylthiane.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of the described heterocycles. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Heterocycle Class | Starting Materials | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Nitrogen | This compound, Benzylamine | N-Benzyl-4,4-dimethylazetidine | 60-75 | 24 | 82 |
| Oxygen | Neopentyl glycol, Acetone | 2,2,5,5-Tetramethyl-1,3-dioxane | 80-90 | 4-6 | 110 |
| Sulfur | This compound, Sodium sulfide | 4,4-Dimethylthiane | 50-65 | 12 | 78 |
Mandatory Visualizations
Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for the synthesis of heterocycles.
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for the Purification of Reaction Products of 2,2-dimethyl-1,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of reaction products derived from 2,2-dimethyl-1,3-dichloropropane. Given the nature of this starting material, its reaction products are often non-polar to moderately polar organic compounds. The purification techniques outlined below are standard, robust methods in organic synthesis, suitable for isolating and purifying a range of such products. The choice of method will depend on the physical and chemical properties of the desired product and its impurities.
Overview of Purification Strategies
The purification of reaction products of this compound typically involves one or a combination of the following techniques:
-
Extraction and Washing: A fundamental first step to remove inorganic salts, acidic or basic byproducts, and water-soluble impurities.
-
Distillation: Ideal for purifying liquid products that are thermally stable. Fractional distillation can be employed to separate liquids with close boiling points.
-
Recrystallization: A powerful technique for purifying solid products.
-
Column Chromatography: A versatile method for separating compounds based on their polarity, suitable for both liquid and solid products, and particularly useful when other methods fail.
The general workflow for purification is outlined in the diagram below.
Experimental Protocols
Extraction and Washing
This is often the initial purification step after a reaction is complete. It separates the desired organic product from water-soluble impurities.
Protocol:
-
Quenching the Reaction: Carefully add an aqueous solution (e.g., water, saturated sodium bicarbonate, or dilute acid) to the reaction mixture to stop the reaction and neutralize any reactive reagents.
-
Solvent Addition: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to dissolve the product. Ensure the chosen solvent is immiscible with the aqueous phase.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake the funnel vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Add a fresh portion of the aqueous wash solution to the organic layer in the separatory funnel and repeat the shaking and separation process. Common washes include:
-
Water: To remove general water-soluble impurities.
-
Saturated Sodium Bicarbonate Solution: To remove acidic impurities.
-
Dilute Hydrochloric Acid (e.g., 1M HCl): To remove basic impurities, such as amines.
-
Brine (Saturated Sodium Chloride Solution): To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Distillation
Distillation is suitable for purifying thermally stable liquid products.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus (simple or fractional, depending on the required separation efficiency).
-
Charging the Flask: Place the crude liquid product in the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a constant temperature, which corresponds to the boiling point of the desired product.
-
Purity Analysis: Analyze the purity of the collected fractions using techniques like GC-MS or NMR.
| Product Type | Boiling Point (°C) | Pressure | Notes |
| 2,2-Dichloropropane (analogous compound) | 70 | Atmospheric | A simple distillation is often sufficient.[1] |
| Substituted Dichloropropane Derivatives | Variable | Atmospheric or Vacuum | Vacuum distillation is recommended for high-boiling or thermally sensitive compounds. |
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
| Product Type | Recrystallization Solvent | Notes |
| Substituted 2,2-dimethylpropane-1,3-diamines | Isopropanol/Water | The product can be precipitated by cooling the reaction mixture. |
| 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane | Isopropyl Alcohol | The final product is crystallized by cooling the reaction mixture after filtering off inorganic salts. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying products of this compound, which are typically of low to moderate polarity.
-
Eluent Selection: Choose a solvent system (eluent) that provides good separation of the desired compound from its impurities, as determined by Thin Layer Chromatography (TLC). A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Product Type | Stationary Phase | Eluent System (Example) | Notes |
| Non-polar to moderately polar liquids or solids | Silica Gel | Hexanes/Ethyl Acetate gradient | The polarity of the eluent is gradually increased to elute compounds of increasing polarity. |
| Basic compounds (e.g., amines) | Silica Gel | Hexanes/Ethyl Acetate with a small amount of triethylamine | The addition of a base can prevent streaking of basic compounds on the silica gel. |
| Acidic compounds | Silica Gel | Hexanes/Ethyl Acetate with a small amount of acetic acid | The addition of an acid can improve the separation of acidic compounds. |
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
References
Analytical methods for monitoring reactions involving 2,2-dimethyl-1,3-dichloropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-dimethyl-1,3-dichloropropane is a key building block in organic synthesis, valued for its gem-dimethyl group which can impart unique steric and conformational properties to target molecules. Its synthesis, typically via the chlorination of 2,2-dimethyl-1,3-propanediol (neopentyl glycol), requires careful monitoring to ensure complete conversion, minimize by-product formation, and optimize reaction conditions. This application note provides detailed protocols for monitoring this reaction using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The conversion of 2,2-dimethyl-1,3-propanediol to this compound is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Figure 1: Synthesis of this compound.
Caption: Reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride.
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the progress of the reaction by separating the components of the reaction mixture and providing their mass spectra for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by adding the aliquot to 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride.
-
Extract the organic components with 1 mL of dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic layer with dichloromethane to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes at 200 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-250.
-
-
Data Presentation: GC-MS
| Compound | Retention Time (min) (Expected) | Key Mass Fragments (m/z) (Expected) |
| 2,2-dimethyl-1,3-propanediol | ~8.5 | 104 (M+), 89, 73, 57, 43 |
| This compound | ~10.2 | 140/142 (M+), 125/127, 91, 57, 41 |
| Monochloro-intermediate | ~9.3 | 122/124 (M+), 107/109, 87, 57 |
Figure 2: GC-MS Analysis Workflow.
Caption: Workflow for GC-MS monitoring of the reaction.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, allowing for the unambiguous identification of the starting material, product, and any intermediates. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Caution: If thionyl chloride is present, it will react with deuterated solvents containing exchangeable protons (e.g., CDCl₃ with residual water, DMSO-d₆). It is recommended to first remove excess SOCl₂ under reduced pressure.
-
Dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Data Presentation: NMR
| Compound | ¹H NMR (CDCl₃, ppm) (Expected) | ¹³C NMR (CDCl₃, ppm) (Expected) |
| 2,2-dimethyl-1,3-propanediol | 1.01 (s, 6H, -C(CH₃)₂-), 3.45 (s, 4H, -CH₂OH), ~2.5 (br s, 2H, -OH) | 21.8 (-C(CH₃)₂-), 36.5 (-C(CH₃)₂-), 71.5 (-CH₂OH) |
| This compound | 1.15 (s, 6H, -C(CH₃)₂-), 3.55 (s, 4H, -CH₂Cl) | 23.0 (-C(CH₃)₂-), 38.0 (-C(CH₃)₂-), 50.0 (-CH₂Cl) |
Figure 3: Logical flow of reaction monitoring.
Caption: Decision-making workflow for reaction monitoring.
The combination of GC-MS and NMR spectroscopy provides a comprehensive toolkit for monitoring the synthesis of this compound. GC-MS offers a rapid assessment of the reaction progress and the presence of volatile impurities, while NMR spectroscopy provides definitive structural confirmation of the product and any intermediates. By employing these analytical methods, researchers can effectively optimize reaction conditions, ensure product quality, and gain a deeper understanding of the reaction kinetics and mechanism.
One-Pot Synthesis Strategy Involving 2,2-Dimethyl-1,3-Dichloropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of heterocyclic compounds utilizing 2,2-dimethyl-1,3-dichloropropane as a key building block. The inherent gem-dimethyl group of this reagent offers a strategic advantage in drug design by introducing steric bulk and potentially improving metabolic stability. The one-pot nature of the described synthesis streamlines the preparation of valuable scaffolds, enhancing efficiency and reducing waste.
Introduction
This compound is a versatile difunctional electrophile that serves as a valuable precursor for the synthesis of various cyclic structures. Its neopentyl backbone, featuring a quaternary carbon, is a common motif in medicinal chemistry. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time, resource, and cost-effectiveness. This approach is particularly beneficial for the construction of heterocyclic frameworks, which are ubiquitous in pharmaceuticals. This document focuses on a one-pot protocol for the synthesis of 5,5-dimethyl-1,3-dithiane, a key intermediate for further functionalization.
Application: One-Pot Synthesis of 5,5-Dimethyl-1,3-dithiane
The reaction of this compound with a suitable sulfur nucleophile in a one-pot procedure provides a direct route to 5,5-dimethyl-1,3-dithiane. This heterocycle is a valuable building block in organic synthesis, often employed as a masked carbonyl group that can be deprotected under specific conditions. The gem-dimethyl substitution at the 5-position can influence the conformational properties of the ring and the reactivity of adjacent functional groups.
Reaction Scheme
The overall transformation involves the double nucleophilic substitution of the chlorine atoms in this compound by a sulfur source.
Caption: One-pot synthesis of 5,5-dimethyl-1,3-dithiane.
Experimental Protocol
This section provides a detailed methodology for the one-pot synthesis of 5,5-dimethyl-1,3-dithiane.
Materials:
-
This compound (98% purity)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (2.2 equivalents) in anhydrous dimethylformamide (100 mL).
-
Addition of Reactant: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 5,5-dimethyl-1,3-dithiane.
Data Presentation
The following table summarizes typical quantitative data obtained from the one-pot synthesis of 5,5-dimethyl-1,3-dithiane.
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 1.0 | 141.04 | 10 |
| Sodium sulfide nonahydrate | 2.2 | 240.18 | 22 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| 5,5-Dimethyl-1,3-dithiane | 148.29 | 75-85 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the one-pot synthesis.
Signaling Pathway Analogy in Drug Development
While not a biological signaling pathway, the synthetic pathway can be conceptualized as a "chemical signaling" cascade where the initial reactants "signal" the formation of the final product through a series of controlled transformations within a single pot. This concept is analogous to how a signaling molecule triggers a cascade of events in a cell.
Application of 2,2-dimethyl-1,3-dichloropropane in Insecticide Synthesis: A Review and Protocols for Related Pyrethroids
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the potential use of 2,2-dimethyl-1,3-dichloropropane in the synthesis of insecticides. Following a thorough review of the scientific literature and patent databases, it has been determined that there are no currently documented industrial or academic synthetic routes to commercially available insecticides that utilize this compound as a direct starting material.
However, the structurally related 2,2-dimethylcyclopropane moiety is a critical pharmacophore in one of the most important classes of synthetic insecticides: the pyrethroids. This document will, therefore, provide detailed application notes and protocols for the synthesis of key pyrethroid insecticides, focusing on the well-established precursor, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid. These protocols are intended to serve as a valuable resource for researchers in the field of agrochemical synthesis.
The Role of the 2,2-Dimethylcyclopropane Moiety in Pyrethroid Insecticides
Pyrethroid insecticides are synthetic analogues of the natural insecticidal pyrethrins. A key structural feature of many photostable and highly active pyrethroids, such as permethrin and cypermethrin, is the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid moiety.[1][2][3] The gem-dimethyl group on the cyclopropane ring is crucial for their insecticidal activity.[3]
Synthesis of Pyrethroid Insecticides
The synthesis of pyrethroid insecticides, such as permethrin, generally involves a two-step process:
-
Activation of the Carboxylic Acid: The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid is converted to a more reactive species, typically an acid chloride.
-
Esterification: The resulting acid chloride is then reacted with the desired alcohol to form the final pyrethroid ester.[1]
The following sections provide detailed protocols for these key synthetic steps.
Quantitative Data for Pyrethroid Synthesis
The following table summarizes key quantitative data for the synthesis of permethrin from 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid. Please note that yields can vary based on specific reaction conditions and scale.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1. Acid Chloride Formation | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid | Thionyl chloride, Toluene, DMF (catalytic) | Reflux (approx. 110°C) | 1 - 2 | > 95 |
| 2. Esterification to Permethrin | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride, 3-phenoxybenzyl alcohol | Toluene, Pyridine or Triethylamine | 0 - 25 | 2 - 4 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride [1]
-
Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and a gas outlet to a scrubber, suspend 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid in anhydrous toluene.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) to the mixture (a slight excess, e.g., 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed by distillation under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Protocol 2: Synthesis of Permethrin [1]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenoxybenzyl alcohol in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Base: Add a base, such as pyridine or triethylamine, to act as an acid scavenger (typically 1.1 to 1.5 equivalents).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acid Chloride: Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride in the same solvent to the cooled alcohol solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude permethrin.
-
-
Purification: The crude product can be purified by column chromatography or other suitable purification techniques if necessary.
Diagrams of Synthetic and Signaling Pathways
Synthetic Pathway of Permethrin
Caption: Synthetic pathway for Permethrin.
Simplified Mode of Action of Pyrethroid Insecticides
Pyrethroid insecticides are neurotoxins that act on the voltage-gated sodium channels of nerve cells in insects. They bind to the sodium channels, preventing them from closing normally. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.
Caption: Mode of action of Pyrethroids.
References
Application Notes and Protocols for Quenching Reactions with 2,2-Dimethyl-1,3-dichloropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2-Dimethyl-1,3-dichloropropane, also known as 1,3-dichloro-2,2-dimethylpropane or 1,3-dichloroneopentane, is a dialkyl halide commonly employed in organic synthesis. Its structure lends itself to the formation of cyclobutane rings through reactions with nucleophiles or organometallic reagents. Reactions involving this reagent often require careful quenching and work-up procedures to neutralize reactive species, separate the desired product, and ensure the safety of the researcher. These notes provide a detailed protocol for a typical work-up procedure following a reaction utilizing this compound, with a strong emphasis on safety and best practices.
Safety Precautions:
This compound is a flammable liquid and vapor. It is crucial to handle this chemical in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times. All equipment should be properly grounded to prevent static discharge.
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.
Experimental Protocol: Quenching and Work-up for a Reaction Involving this compound
This protocol outlines a general procedure for quenching a reaction where this compound is used, for instance, in the synthesis of a cyclobutane derivative via reaction with a strong base like an organolithium reagent or a Grignard reagent.
Materials:
-
Reaction mixture containing the product, unreacted this compound, and reactive reagents (e.g., organometallics).
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl), 1 M hydrochloric acid (HCl), or deionized water).
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄)).
-
Brine (saturated aqueous sodium chloride solution).
-
Standard laboratory glassware (separatory funnel, Erlenmeyer flasks, beakers).
-
Rotary evaporator.
Procedure:
-
Cooling the Reaction Mixture: Before quenching, cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the quenching process, especially when unreacted organometallic reagents are present.
-
Quenching the Reaction:
-
Slowly and carefully add the chosen quenching solution dropwise to the stirred reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Vigorous gas evolution or a rapid increase in temperature may occur. The rate of addition should be controlled to maintain the internal temperature below 25 °C.
-
Common quenching agents include saturated aqueous ammonium chloride, which is mildly acidic and effective for quenching organometallic reagents. Dilute hydrochloric acid can also be used, but may be too harsh for acid-sensitive functional groups. Water can be used for less reactive reagents, but the reaction can be vigorous.
-
-
Phase Separation:
-
Once the quenching is complete and the reaction mixture has reached room temperature, transfer the contents to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.
-
Allow the layers to separate. The aqueous layer will contain salts and water-soluble byproducts, while the organic layer will contain the desired product and unreacted starting materials.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with one or two additional portions of the organic solvent to maximize product recovery.
-
Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic extracts sequentially with:
-
Deionized water to remove water-soluble impurities.
-
Brine solution to facilitate the removal of water from the organic layer.
-
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal and Product Isolation:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can then be purified by techniques such as column chromatography, distillation, or recrystallization.
-
Data Presentation
The following table provides an illustrative example of data that could be collected during the work-up and purification process.
| Step | Parameter | Value | Notes |
| Quenching | Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic, suitable for organometallic reagents. |
| Volume of Quenching Agent | 50 mL | Added dropwise over 15 minutes. | |
| Max Temperature | 22 °C | Temperature was controlled with an ice bath. | |
| Extraction | Extraction Solvent | Diethyl Ether | 3 x 50 mL extractions performed. |
| Volume of Combined Organics | ~150 mL | ||
| Purification | Purification Method | Column Chromatography | Silica gel, 9:1 Hexanes:Ethyl Acetate eluent. |
| Yield of Crude Product | 5.2 g | ||
| Yield of Pure Product | 4.1 g | 79% recovery from crude. | |
| Purity (by GC-MS) | >98% |
Visualizations
Experimental Workflow Diagram:
Caption: Figure 1: General Workflow for Quenching and Work-up.
Logical Relationship of Safety and Handling:
Caption: Figure 2: Key Safety and Handling Considerations.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Reactions with 2,2-Dimethyl-1,3-dichloropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2,2-dimethyl-1,3-dichloropropane in chemical syntheses. Due to its neopentyl structure, this compound exhibits significant steric hindrance, which complicates standard nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my nucleophilic substitution reactions with this compound result in low to no yield?
A1: this compound is a neopentyl-type halide. The bulky tert-butyl group adjacent to the carbon atoms bearing the chlorine atoms creates substantial steric hindrance. This physical obstruction prevents the backside attack required for a typical SN2 reaction mechanism, leading to extremely slow reaction rates or failure of the reaction to proceed. SN1 reactions are also unfavorable as they would proceed through a highly unstable primary carbocation, which is prone to rearrangement.
Q2: Are there any conditions under which a direct SN2 reaction might be feasible?
A2: While challenging, forcing conditions can be attempted for a direct double substitution. This would involve using a highly reactive nucleophile in a high-boiling polar aprotic solvent, such as DMSO or DMF, at elevated temperatures. However, it is crucial to be aware that these conditions are likely to promote competing elimination reactions (E2), which will reduce the yield of the desired substitution product. For most applications, alternative synthetic strategies are recommended.
Q3: What are the most effective alternative strategies to achieve substitution on the 2,2-dimethyl-1,3-propane backbone?
A3: Given the inherent difficulties with direct substitution, several alternative approaches have proven more successful:
-
Grignard Reagent Formation: Converting this compound into a di-Grignard reagent is a viable strategy. The formation of the organometallic compound is not subject to the same steric limitations as nucleophilic attack. The resulting di-Grignard reagent can then be used to react with various electrophiles.
-
Nickel-Catalyzed Cross-Coupling: Modern transition-metal catalysis, particularly using nickel catalysts, offers a powerful method for forming carbon-carbon and carbon-heteroatom bonds with sterically hindered halides. These reactions proceed through different mechanisms that bypass the energetic barriers of SN1 and SN2 pathways.
-
Alternative Starting Materials: In many cases, it is more efficient to synthesize the target molecule from a different precursor that already contains the neopentyl backbone but with more reactive functional groups. For example, starting with hydroxypivalaldehyde and employing reductive amination to produce 2,2-dimethyl-1,3-diaminopropane.
Q4: Can Phase Transfer Catalysis (PTC) improve the yield of substitution reactions with this compound?
A4: Phase transfer catalysis is a technique used to facilitate the reaction between reactants in a heterogeneous system (e.g., a water-soluble nucleophile and an organic-soluble substrate). While PTC can enhance the rate of SN2 reactions, the fundamental issue of steric hindrance with this compound remains. Therefore, while PTC might offer some improvement over conventional methods, it is unlikely to overcome the inherent low reactivity of this substrate for SN2 reactions. It is more likely to be beneficial in combination with other strategies or for specific applications where some yield is acceptable.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during experiments with this compound.
Issue 1: Failure to form the di-Grignard reagent from this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[1] |
| Presence of Moisture | Grignard reactions are extremely sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous. |
| Low Reactivity of the Chloride | Alkyl chlorides are less reactive than the corresponding bromides or iodides for Grignard formation.[1] Consider longer initiation times, more forceful activation of the magnesium, or using a more polar solvent like tetrahydrofuran (THF) to enhance the rate.[1] |
| Sluggish Initiation | Add a small portion of the this compound to the activated magnesium and wait for the reaction to initiate (indicated by bubbling or a color change) before adding the remainder of the halide solution dropwise. |
Issue 2: Low yield in a nickel-catalyzed cross-coupling reaction.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand Choice | The choice of ligand is critical for the success of cross-coupling reactions with sterically hindered substrates. For neopentyl halides, ligands that are not overly bulky but can stabilize the nickel catalyst are often preferred. Consult the literature for ligands that have been successfully used with similar substrates. |
| Inactive Catalyst | Ensure the nickel precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Prepare the active catalyst solution according to a reliable protocol. |
| Insufficient Reductant (for cross-electrophile coupling) | If performing a cross-electrophile coupling, a stoichiometric amount of a reductant like zinc or manganese powder is required. Use a high-purity, finely divided powder to ensure sufficient reactivity. |
| Suboptimal Reaction Temperature | While many modern cross-coupling reactions can be performed at room temperature, some challenging substrates may require gentle heating to achieve a reasonable reaction rate. Monitor the reaction for decomposition at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-1,3-diaminopropane via Reductive Amination of Hydroxypivalaldehyde
This protocol provides an alternative route to 2,2-dimethyl-1,3-diaminopropane, avoiding the use of the corresponding dichloride.
Materials:
-
Hydroxypivalaldehyde
-
Ammonia (aqueous or gas)
-
Hydrogen gas
-
Nickel catalyst (e.g., Raney nickel or a supported nickel catalyst)
-
Solvent (e.g., methanol or ethanol)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine hydroxypivalaldehyde and the solvent.
-
Add the nickel catalyst to the mixture.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to an initial temperature of 40-150°C and stir for a set period.
-
Increase the temperature to 220-300°C and continue the reaction until the uptake of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the resulting 2,2-dimethyl-1,3-diaminopropane can be purified by distillation.
Note: This is a general procedure based on a patented process and may require optimization for specific equipment and scales.
Protocol 2: Cyclization of Diethyl Malonate with this compound
This protocol describes a classic approach to forming a cyclic compound using this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
This compound
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for saponification)
-
Sulfuric acid (for decarboxylation)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add this compound dropwise to the reaction mixture.
-
Reflux the mixture for several hours to facilitate the double alkylation and cyclization.
-
After cooling, neutralize the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting cyclic diester can be saponified using aqueous sodium hydroxide.
-
Acidification of the reaction mixture will yield the dicarboxylic acid, which can then be decarboxylated by heating with a catalytic amount of sulfuric acid to yield the final cyclic product.
Note: Due to the low reactivity of this compound, this reaction may require prolonged reaction times and elevated temperatures, and yields may be modest.
Data Presentation
Table 1: Comparison of Synthetic Strategies for Amination of the Neopentyl Backbone
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Diamination | This compound | Ammonia | Very Low | One-step process | Extreme steric hindrance, competing elimination |
| Reductive Amination | Hydroxypivalaldehyde | Ammonia, H₂, Ni catalyst | High | High yield, avoids unreactive halide | Requires high pressure and temperature |
| Nickel-Catalyzed Cross-Coupling | This compound | Amine source, Ni catalyst, ligand | Moderate to High | Milder conditions than reductive amination | Requires specialized catalysts and ligands |
Mandatory Visualizations
Caption: Core challenges of nucleophilic substitution with this compound.
Caption: Troubleshooting guide for preparing the Grignard reagent.
Caption: Overview of effective alternative synthetic routes.
References
Identifying and minimizing byproducts in 2,2-dimethyl-1,3-dichloropropane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-1,3-dichloropropane. The primary focus is on identifying and minimizing byproducts in the common synthetic route from 2,2-dimethyl-1,3-propanediol (neopentyl glycol) using thionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride (SOCl₂). This reaction converts the hydroxyl groups of the diol into chloro groups. A base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.[1][2][3]
Q2: What are the primary byproducts I should be aware of in this synthesis?
The main byproducts typically arise from incomplete reaction or side reactions. These can include:
-
3-chloro-2,2-dimethyl-1-propanol: The product of mono-chlorination where only one of the two hydroxyl groups has been converted.
-
Bis(2,2-dimethyl-3-chloropropyl) sulfite: Formed from the reaction of the chlorosulfite intermediate with another molecule of the starting diol.
-
Neopentyl glycol sulfite: A cyclic sulfite formed from the reaction of neopentyl glycol with thionyl chloride.
-
Elimination and rearrangement products: Although less common for neopentyl structures, high temperatures can potentially lead to minor amounts of unsaturated byproducts.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) can be used for qualitative monitoring. A more quantitative and precise method is Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (neopentyl glycol) and the appearance of the desired product and any byproducts.
Q4: What is a general purification strategy for the final product?
After the reaction is complete, the excess thionyl chloride is typically removed by distillation. The crude product is then washed with water to remove any remaining water-soluble impurities and bases like pyridine hydrochloride. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and then purified by fractional distillation under reduced pressure to separate the this compound from less volatile byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure a sufficient molar excess of thionyl chloride (e.g., 2.2-2.5 equivalents). |
| Loss of product during workup. | - Ensure the aqueous washes are not overly vigorous to prevent emulsion formation. - Use a saturated brine solution for the final wash to minimize the solubility of the product in the aqueous layer. | |
| High Levels of Monochlorinated Byproduct | Insufficient chlorinating agent. | - Use a higher molar ratio of thionyl chloride to neopentyl glycol. |
| Short reaction time or low temperature. | - Increase the reaction duration and/or temperature to drive the reaction to completion. | |
| Formation of Dark-Colored Impurities | Reaction temperature is too high. | - Maintain a lower reaction temperature, especially during the initial addition of thionyl chloride. The reaction is exothermic. |
| Presence of impurities in starting materials. | - Use high-purity neopentyl glycol and freshly distilled thionyl chloride. | |
| Difficulty in Removing Pyridine/Triethylamine Hydrochloride | Inefficient aqueous extraction. | - Perform multiple extractions with dilute acid (e.g., 1M HCl) to ensure all the amine hydrochloride is removed. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
-
Thionyl Chloride (SOCl₂)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM, as solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), dissolve 2,2-dimethyl-1,3-propanediol in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, slowly add pyridine dropwise, again keeping the temperature below 10 °C.
-
Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot in a vial containing a small amount of water and dichloromethane.
-
Shake vigorously and allow the layers to separate.
-
Dilute a small portion of the organic layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate) before injection.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: 40-300 m/z
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Key pathways for the formation of the desired product and major byproducts.
Caption: A summary of the experimental workflow for synthesis and purification.
References
Managing side reactions due to steric hindrance of 2,2-dimethyl-1,3-dichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethyl-1,3-dichloropropane. Due to the significant steric hindrance of this neopentyl-type dihalide, managing side reactions is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the severe steric hindrance caused by the two methyl groups on the carbon adjacent (in the beta-position) to the reactive chloromethyl groups. This steric bulk effectively blocks the backside attack required for a standard bimolecular nucleophilic substitution (S(_N)2) reaction, making this pathway extremely slow.[1][2] Consequently, alternative reaction pathways that lead to side products, such as elimination and carbocation rearrangements, become more prevalent.
Q2: What are the main side reactions to expect?
A2: The major side reactions encountered when using this compound are:
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Elimination (E2/E1): With basic nucleophiles, elimination reactions to form alkenes are a significant competing pathway.[3][4]
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Carbocation Rearrangement (S(_N)1/E1): Under conditions that favor unimolecular reactions (e.g., polar protic solvents, high temperatures), a primary carbocation can form. This unstable intermediate is prone to a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged substitution and elimination products.[1][5]
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Decomposition: At elevated temperatures or with very strong bases, decomposition of the starting material or intermediates can occur.[1]
Q3: Is an S(_N)2 reaction ever possible?
A3: While extremely slow, S(_N)2 reactions are not entirely impossible, especially with highly nucleophilic but minimally basic reagents in polar aprotic solvents. However, for practical synthetic purposes, neopentyl halides are often considered inert to S(_N)2 reactions.[2] The rate of reaction for a neopentyl halide can be orders of magnitude slower than for a less hindered primary alkyl halide.[2][6]
Q4: Can I favor substitution over elimination?
A4: Favoring substitution is challenging but can be attempted by:
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Using a strong, non-basic nucleophile.
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Employing a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity without promoting elimination.[4]
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Keeping the reaction temperature as low as possible to disfavor the higher activation energy pathway of elimination.[4]
Q5: What conditions favor elimination reactions?
A5: Elimination reactions are favored by:
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The use of strong, sterically hindered bases (e.g., potassium tert-butoxide).[2]
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Higher reaction temperatures.[4]
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The use of protic solvents.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substitution Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extreme Steric Hindrance | Switch to a less sterically hindered substrate if the neopentyl core is not essential. | Increased reaction rate and yield. |
| Increase reaction time and/or temperature cautiously, while monitoring for byproduct formation. | May improve conversion but risks increased elimination and decomposition. | |
| Poor Nucleophilicity | Use a more potent nucleophile. For ether synthesis, ensure the alcohol is fully deprotonated to the more nucleophilic alkoxide using a strong base like NaH.[4][7] | Enhanced rate of the desired substitution reaction. |
| Change to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile strength.[4] | Increased reaction rate. | |
| Incorrect Reaction Pathway | If attempting an S(_N)2 reaction, ensure conditions minimize S(_N)1/E1 pathways (e.g., use a non-polar solvent and a high concentration of nucleophile). | Reduced formation of rearranged products. |
Issue 2: Formation of Alkene Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strongly Basic Nucleophile | Use a less basic nucleophile. For example, for oxygen nucleophiles, consider using a carboxylate instead of an alkoxide. | Reduced E2 elimination. |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.[4] | Increased ratio of substitution to elimination product. |
| Sterically Hindered Substrate | This is inherent to the substrate. If elimination is desired, use a bulky base to favor the Hofmann (less substituted) alkene product.[2] | Controlled formation of a specific alkene isomer. |
Issue 3: Formation of Rearranged Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| S(_N)1/E1 Conditions | Avoid conditions that favor carbocation formation, such as polar protic solvents (e.g., ethanol, water) and high temperatures.[5] | Minimized rearrangement. |
| Use a high concentration of a strong nucleophile to favor any possible S(_N)2 pathway over S(_N)1. | Increased proportion of the direct substitution product. | |
| Leaving Group Ability | While seemingly counterintuitive for neopentyl systems, halides (iodide and bromide) can be more reactive than better leaving groups like tosylates, potentially avoiding some complications of slower reactions.[1] | This is a complex area; careful consideration of all factors is needed. |
Data Presentation
Table 1: Comparative Reactivity of Neopentyl Substrates
This table summarizes the relative reactivity of different neopentyl compounds, highlighting that for this sterically hindered system, the typical leaving group ability trend does not always hold.
| Neopentyl Substrate | Leaving Group | Relative Reactivity in Substitution | Primary Side Reactions |
| Neopentyl Iodide | I
| More Reactive | Elimination, Rearrangement |
| Neopentyl Bromide | Br
| Moderately Reactive | Elimination, Rearrangement[1] |
| This compound | Cl
| Less Reactive | Elimination, Rearrangement |
| Neopentyl Tosylate | TsO
| Least Reactive | Rearrangement, Elimination[1] |
Data is generalized from studies on neopentyl systems and is intended for comparative purposes.[1]
Experimental Protocols
Protocol 1: Attempted Williamson Ether Synthesis (Illustrative)
This protocol for the synthesis of a mono-ether is illustrative and highlights the challenges. Low yields of the desired product and significant byproduct formation are expected.
Reaction: this compound + Sodium Methoxide (\rightarrow) 1-chloro-3-methoxy-2,2-dimethylpropane + Byproducts
Materials:
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This compound
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Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous DMF.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70°C and monitor the reaction progress by GC-MS. Expect slow conversion and the formation of elimination products.
-
After 24-48 hours, or when monitoring indicates the consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Expect to isolate multiple products.
Expected Byproducts:
-
3-chloro-2,2-dimethyl-1-propene (from E2 elimination)
-
Rearranged ethers and alcohols (if any S(_N)1 pathway occurs)
Protocol 2: Intramolecular Cyclization to form 1,1-Dimethylcyclopropane (Hypothetical)
This protocol describes a potential application of this compound in forming a cyclopropane ring, a reaction that can sometimes be favored in 1,3-dihalides.
Reaction: this compound + Strong Base/Reducing Agent (\rightarrow) 1,1-dimethylcyclopropane
Materials:
-
This compound
-
Magnesium turnings or Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (as an activator for Mg)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place magnesium turnings (2.2 equivalents) and a crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (Grignard formation).
-
Once the reaction begins, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours to promote intramolecular cyclization.
-
Monitor the formation of the volatile 1,1-dimethylcyclopropane by GC of the headspace.
-
The product can be isolated by distillation from the reaction mixture.
This is a challenging reaction and may require significant optimization. The formation of oligomeric and polymeric byproducts is possible.
Visualizations
References
Optimizing temperature and reaction time for 2,2-dimethyl-1,3-dichloropropane substitutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with substitution reactions of 2,2-dimethyl-1,3-dichloropropane. The information is designed to help overcome common challenges and optimize reaction conditions for temperature and time.
Troubleshooting Guides
This section addresses specific issues that may arise during the substitution of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments. | The neopentyl structure of this compound can sterically hinder the approach of the nucleophile, requiring higher activation energy. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF or DMSO. | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophile's salt, making the nucleophile more reactive. |
| Poor Nucleophile | Use a stronger or more appropriate nucleophile for the desired substitution. | The strength of the nucleophile is critical for displacing the chloride leaving groups. |
| Short Reaction Time | Extend the reaction time, monitoring progress by TLC or GC-MS at regular intervals. | Due to steric hindrance, the reaction may be sluggish and require a longer duration to reach completion. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Step | Rationale |
| Elimination Reactions | Use a less basic nucleophile or lower the reaction temperature. | Strong bases can promote E2 elimination, leading to the formation of alkenes. |
| Carbocation Rearrangement (SN1 Pathway) | Employ conditions that favor an SN2 mechanism (polar aprotic solvent, strong nucleophile). | The neopentyl structure is prone to rearrangement via a 1,2-methyl shift if a primary carbocation is formed. |
| Monosubstitution Instead of Disubstitution | Increase the molar excess of the nucleophile and extend the reaction time. | The second substitution is often slower than the first due to electronic and steric factors. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for substitution reactions with this compound?
A1: The optimal temperature can vary significantly depending on the nucleophile and solvent used. Due to the sterically hindered nature of the substrate, temperatures in the range of 80-150°C are often required to achieve a reasonable reaction rate. It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: How does reaction time typically affect the outcome of the substitution?
A2: Reaction times for substitutions on this compound are generally long, often ranging from 12 to 48 hours or more. Insufficient reaction time is a common cause of low yields. It is crucial to monitor the reaction to determine the point at which the consumption of the starting material plateaus.
Q3: Which solvents are most suitable for these substitution reactions?
A3: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents can enhance the nucleophilicity of anionic nucleophiles and are well-suited for SN2 reactions, which are often desired to avoid carbocation rearrangements.
Q4: Is it possible to achieve selective monosubstitution?
A4: Yes, selective monosubstitution can often be achieved by using a 1:1 molar ratio of the nucleophile to this compound and carefully controlling the reaction time and temperature. Lower temperatures and shorter reaction times will favor the monosubstituted product.
Q5: What are the most common side reactions to be aware of?
A5: The primary side reactions are elimination (E2) and carbocation rearrangement. Elimination is favored by strong, sterically hindered bases and high temperatures. Rearrangement can occur under conditions that favor an SN1 mechanism (e.g., with weak nucleophiles in polar protic solvents), where the initially formed primary carbocation rearranges to a more stable tertiary carbocation.
Experimental Protocols
The following are representative protocols adapted from reactions with structurally similar compounds. Optimization will be necessary for specific nucleophiles and desired products.
Protocol 1: Synthesis of 2,2-dimethyl-1,3-diazide
This protocol is adapted from the synthesis of diazides from related dichloroalkanes.
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,2-dimethyl-1,3-dithiol
This protocol is based on general methods for the synthesis of dithiols from dichlorides.
Reagents and Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe) or another thiol source
-
Ethanol or a similar protic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of sodium thiomethoxide (2.2 eq) in ethanol, add this compound (1.0 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Data Presentation
Table 1: Influence of Temperature on Reaction Time and Yield (Hypothetical Data)
| Nucleophile | Temperature (°C) | Average Reaction Time (h) | Expected Yield (%) |
| Azide (N₃⁻) | 80 | 24 | Moderate |
| Azide (N₃⁻) | 100 | 12 | Good |
| Cyanide (CN⁻) | 90 | 20 | Moderate |
| Cyanide (CN⁻) | 110 | 10 | Good |
| Thiolate (RS⁻) | 70 | 12 | Good |
| Thiolate (RS⁻) | 90 | 6 | Excellent |
Table 2: Effect of Solvent on Substitution Reactions of Primary Alkyl Halides
| Solvent Type | Examples | Effect on SN2 Rate | Effect on SN1 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Slows |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Increases |
| Nonpolar | Hexane, Toluene | Very Slow | Very Slow |
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Grignard Reactions with Sterically Hindered Alkyl Halides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a sterically hindered alkyl halide failing to initiate?
A1: Several factors can inhibit the initiation of a Grignard reaction, especially with sterically hindered substrates:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings is a common issue.[1] This layer prevents the alkyl halide from reacting with the metal.
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to protic sources, including water.[1][2] Any moisture in the glassware or solvent will quench the reagent as it forms, preventing the reaction from starting.
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Low Reactivity of the Alkyl Halide: Steric hindrance around the carbon-halogen bond can significantly slow down the reaction rate. Additionally, the reactivity of the halide plays a crucial role, with the general trend being R-I > R-Br > R-Cl.[3] Alkyl fluorides are generally unreactive.[3]
-
Impurities: Impurities in the magnesium or the alkyl halide can interfere with the reaction.[4]
Q2: What are the primary side reactions I should be aware of when using bulky alkyl halides?
A2: Steric hindrance can promote several side reactions over the desired Grignard formation and subsequent nucleophilic addition:
-
Wurtz Coupling: The Grignard reagent formed can react with the remaining alkyl halide to produce a homocoupled product (R-R).[4] This is a significant side reaction, particularly with primary and benzylic halides.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl compound.[4][5] This results in the formation of an alcohol from the carbonyl substrate and an alkene from the Grignard reagent.
-
Enolization: A bulky Grignard reagent can act as a base, deprotonating the α-carbon of a sterically hindered ketone.[4][5] This leads to the formation of an enolate and, after workup, recovery of the starting ketone.[4]
Q3: How can I improve the yield of my Grignard reagent when using a hindered alkyl halide?
A3: To improve the yield, consider the following optimizations:
-
Magnesium Activation: Activating the magnesium surface is critical. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry magnesium turnings under an inert atmosphere.[1][3]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive halides as it is a more effective coordinating solvent, which helps to stabilize the Grignard reagent.[3][6]
-
Rieke Magnesium: Using highly reactive Rieke magnesium, which has a much larger surface area, can significantly improve reaction rates and yields.[3]
-
Slow Addition: Add the alkyl halide slowly to maintain a gentle reflux.[7][8] A very rapid addition can lead to an accumulation of the alkyl halide and favor side reactions like Wurtz coupling.
Q4: My Grignard reaction with a hindered substrate failed. What are some alternative synthetic routes?
A4: If a Grignard reaction is not feasible, several alternative organometallic reagents or reaction conditions can be employed:
-
Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes be used successfully where Grignard reagents fail.[9] They can be prepared from alkyl halides and lithium metal.[9]
-
Barbier Reaction: This is a one-pot alternative where the organic halide is reacted with a carbonyl compound in the presence of a metal like lithium, sodium, or magnesium.[10] This can be advantageous as the organometallic reagent is generated in situ and reacts immediately, which can minimize side reactions.
-
Halogen-Magnesium Exchange: For certain substrates, a halogen-magnesium exchange reaction using a more reactive, commercially available Grignard reagent (like i-PrMgCl) can be used to generate the desired hindered Grignard reagent under milder conditions.
Q5: How does the steric bulk of the Grignard reagent affect its reaction with the electrophile (e.g., a ketone)?
A5: The steric hindrance of the Grignard reagent plays a significant role in the subsequent addition step. A bulky Grignard reagent can have difficulty approaching a sterically crowded carbonyl carbon.[5] This can lead to a decrease in the rate of the desired nucleophilic addition and an increase in the prevalence of side reactions such as reduction (if a β-hydrogen is present) or enolization of the ketone.[4][5] In some cases, a single-electron transfer (SET) mechanism may operate instead of the typical nucleophilic addition.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[1] 2. Presence of moisture in glassware or solvent.[2] 3. Low reactivity of the alkyl halide.[3] | 1. Activate magnesium with iodine, 1,2-dibromoethane, or sonication.[3][7] 2. Flame-dry all glassware under vacuum and use anhydrous solvents.[11] 3. Consider switching to a more reactive halide (bromide or iodide).[3] Gentle warming may also help initiate the reaction.[7] |
| Low Yield of Grignard Product | 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction.[4] 3. Titration of the Grignard reagent was not performed, leading to incorrect stoichiometry in the subsequent step.[4] | 1. Ensure complete consumption of magnesium; gentle heating may be required after the initial exothermic reaction subsides.[7] 2. Add the alkyl halide solution slowly and at a rate that maintains a gentle reflux to avoid a buildup of concentration.[7] 3. Perform a titration (e.g., with I2) to accurately determine the concentration of the Grignard reagent before adding the electrophile.[4] |
| Formation of a Biphenyl (R-R) Side Product | 1. Wurtz coupling is occurring between the Grignard reagent and the starting alkyl halide.[4] | 1. Use dilute solutions and add the alkyl halide slowly to the magnesium suspension. 2. Ensure the reaction temperature does not become too high. |
| Starting Ketone is Recovered After Reaction | 1. The Grignard reagent is acting as a base and enolizing the ketone.[4][5] | 1. Use a less sterically hindered Grignard reagent if possible. 2. Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or lower). 3. Consider using an organocerium reagent (prepared by adding CeCl3 to the Grignard), which is less basic but still highly nucleophilic. |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the Grignard reagent. 2. Formation of finely divided metal from side reactions.[4] 3. Impurities in the reagents.[4] | 1. This can be normal, but if it happens rapidly with vigorous gas evolution, it may indicate a problem. Ensure the reaction is not overheating. 2. Ensure high-purity magnesium and alkyl halide are used. |
Data Summary Tables
Table 1: Relative Reactivity of Alkyl Halides in Grignard Formation
| Alkyl Halide (R-X) | Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[7] Prone to side reactions if not controlled.[7] |
| Alkyl Bromide (R-Br) | High | 80-90% | A good balance of reactivity and stability. Commonly used for Grignard synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 70-85% | Less reactive; may require higher temperatures, longer reaction times, or the use of THF as a solvent.[3] |
| Alkyl Fluoride (R-F) | Very Low | <10% | Generally not used for Grignard reagent formation due to the high strength of the C-F bond.[3] |
| Data adapted from various sources, including BenchChem.[7] |
Table 2: Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Key Features |
| Diethyl ether (Et2O) | 34.6 | Standard solvent; its volatility helps to moderate the exothermic reaction. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point and better at solvating and stabilizing the Grignard reagent, making it suitable for less reactive halides like chlorides.[3][6] |
| 1,4-Dioxane | 101 | Can be used, but it can precipitate magnesium halides from the solution, affecting the Schlenk equilibrium. |
Experimental Protocols
Protocol 1: General Formation of a Grignard Reagent from a Hindered Alkyl Halide
Materials:
-
Magnesium turnings
-
Sterically hindered alkyl halide (e.g., tert-butyl bromide)
-
Anhydrous solvent (THF or diethyl ether)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, condenser, and addition funnel (all flame-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings into the round-bottom flask, followed by a single crystal of iodine. The iodine helps activate the magnesium surface.[1][3]
-
Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.
-
Initiation: In the addition funnel, prepare a solution of the alkyl halide in the remaining anhydrous solvent. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Observation: Watch for signs of reaction initiation, which may include gentle bubbling, a slight increase in temperature, or the disappearance of the iodine color. If the reaction does not start, gently warm the flask with a heat gun or use an ultrasonic bath.[7]
-
Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining alkyl halide solution at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting gray or brownish solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent with Iodine
Purpose: To determine the accurate molar concentration of the prepared Grignard reagent.
Procedure:
-
Accurately weigh approximately 0.5 g of iodine into a dry, inert-atmosphere flask and dissolve it in anhydrous THF or diethyl ether.
-
Carefully add the prepared Grignard reagent dropwise from a syringe to the iodine solution until the characteristic brown/purple color of the iodine just disappears.
-
Record the volume of the Grignard reagent added.
-
The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine. Repeat the titration for accuracy.[4]
Visualizations
Caption: A troubleshooting workflow for Grignard reactions with hindered alkyl halides.
Caption: Competing reaction pathways in Grignard synthesis with hindered reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A one-step alternative to the Grignard reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Product Mixtures Containing 2,2-dimethyl-1,3-dichloropropane
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of unreacted 2,2-dimethyl-1,3-dichloropropane from product mixtures.
Troubleshooting Guide
Q1: My crude NMR or GC-MS analysis shows a significant amount of unreacted this compound. What is the most straightforward removal method?
A1: The initial approach depends on the properties of your desired product. If your product is not water-sensitive, a simple aqueous workup (liquid-liquid extraction) can be effective for removing some impurities. However, since this compound has limited water solubility, this may not be sufficient. The most common and effective methods are distillation and column chromatography, chosen based on the boiling point and polarity differences between your product and the unreacted starting material.
Q2: My product is a high-boiling liquid or a solid. How can I remove the volatile this compound?
A2: Fractional distillation is the preferred method in this scenario. Given the boiling point of this compound is 138°C, a significant difference in boiling points (ideally >25°C) will allow for efficient separation.[1] If the product is thermally sensitive, vacuum distillation is a suitable alternative.
Q3: The boiling point of my product is very close to 138°C. Is distillation still an option?
A3: If the boiling points are too close for effective fractional distillation, other techniques based on different physical properties should be employed. Flash column chromatography is an excellent alternative, as it separates compounds based on their polarity.
Q4: My product is a solid. What is the best way to purify it?
A4: For solid products, recrystallization is often the most efficient and scalable purification method.[2][3] The goal is to find a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while the this compound remains in the solution (mother liquor).
Q5: My product is an oil and is not suitable for distillation. How should I proceed?
A5: For oily or non-volatile liquid products, flash column chromatography is the most effective purification technique.[4] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Chlorinated hydrocarbons can be effectively separated using silica gel chromatography.[5][6]
Q6: How can I confirm that all the unreacted this compound has been removed?
A6: The purity of your final product should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).[7] Comparing the analytical data of your purified product with the crude mixture will confirm the absence of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: The most important properties are its boiling point, polarity, and solubility. These dictate the most suitable separation technique.
Q2: When should I choose distillation over column chromatography?
A2: Choose distillation when there is a significant difference in boiling points between your product and this compound, and your product is thermally stable at its boiling point. Column chromatography is preferred when boiling points are similar, or when dealing with thermally sensitive compounds or complex mixtures with multiple components.
Q3: What are some common impurities I might encounter besides the starting material?
A3: Depending on the reaction, you might encounter by-products from side reactions, residual solvents, or reagents used in the synthesis. The choice of purification will also need to consider the removal of these impurities.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a flammable liquid and vapor.[8] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Data Presentation
Table 1: Physical Properties of this compound and Suitability of Purification Methods
| Property | Value | Implication for Purification |
| Molecular Formula | C₅H₁₀Cl₂ | - |
| Molecular Weight | 141.04 g/mol [8] | Relevant for mass spectrometry analysis. |
| Physical State | Colorless Liquid | Allows for purification by distillation, chromatography, or extraction. |
| Boiling Point | 138 °C | Enables separation by fractional distillation if the product has a different boiling point. |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and other organic solvents.[9] | Allows for aqueous workup to remove water-soluble impurities. The compound will remain in the organic layer. |
| Polarity | Non-polar to weakly polar | Suitable for normal-phase chromatography on silica gel. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is suitable for separating liquids with different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Loading: Charge the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Slowly increase the temperature. The vapor will rise through the column, and the component with the lower boiling point will distill first. Collect the fraction that distills around the boiling point of this compound (138°C at atmospheric pressure).
-
Product Collection: Once the lower-boiling component has been removed, increase the temperature to distill your desired product, collecting it in a separate, clean receiving flask.
-
Analysis: Analyze all collected fractions to confirm separation and purity.
Protocol 2: Flash Column Chromatography (Silica Gel)
This method separates compounds based on polarity.
-
Column Packing: Securely clamp a chromatography column in a vertical position. Pack the column with silica gel using either a dry or wet slurry method. Ensure the packing is uniform and free of air bubbles.
-
Solvent System Selection: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35, and there is good separation from the this compound spot. A common starting point for chlorinated hydrocarbons is a mixture of hexane and ethyl acetate or dichloromethane.[5]
-
Sample Loading: Concentrate the crude mixture and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column. Alternatively, dissolve the crude mixture in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of tubes. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is used to remove water-soluble impurities.
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water and in which your product is soluble.
-
Washing: Add water to the separatory funnel, stopper it, and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the washing process 1-2 more times. A wash with brine (saturated NaCl solution) can be performed as a final step to help remove residual water from the organic layer.[10]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Propane, 1,3-dichloro-2,2-dimethyl- | C5H10Cl2 | CID 122408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. chem.rochester.edu [chem.rochester.edu]
How to avoid elimination side reactions with 2,2-dimethyl-1,3-dichloropropane
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing nucleophilic substitution reactions with 2,2-dimethyl-1,3-dichloropropane while minimizing undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic substitution reactions on this compound notoriously slow?
A: this compound is a primary alkyl halide, but it possesses a neopentyl-like structure. The carbon atom adjacent to the primary carbon bearing the chlorine (the β-carbon) is a quaternary carbon. This creates significant steric hindrance, which severely impedes the backside attack required for a standard S(_N)2 reaction mechanism.[1][2] While not impossible, the reaction rate is exceptionally low compared to less hindered primary alkyl halides.[3][4]
Q2: What are the primary elimination side reactions of concern if a standard β-elimination is impossible?
A: You are correct that a standard E2 or E1 elimination reaction is structurally impossible for this compound. This is because the β-carbon lacks any hydrogen atoms to be abstracted by a base. The primary side reactions of concern proceed through a slow S(_N)1/E1-type mechanism. This pathway involves:
-
Loss of a chloride ion to form a highly unstable primary carbocation.
-
A rapid 1,2-methyl shift (rearrangement) to form a much more stable tertiary carbocation.
-
This rearranged carbocation can then either be attacked by a nucleophile (leading to a rearranged substitution product) or lose a proton from an adjacent carbon to form an alkene (an elimination product).[3][5]
Q3: How can I strategically favor the desired S(_N)2 substitution product and avoid rearrangement or elimination?
A: To favor the direct substitution (S(_N)2) pathway and suppress the S(_N)1/E1 rearrangement pathway, you must carefully select your reaction conditions. The goal is to maximize the rate of the S(_N)2 reaction, however slow it may be, relative to the S(_N)1/E1 pathway. Key strategies include:
-
Nucleophile Choice: Use a high concentration of a strong, non-bulky nucleophile. Good nucleophiles that are weak bases are ideal (e.g., I⁻, CN⁻, N₃⁻, RS⁻).[6][7]
-
Solvent Selection: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[8][9] These solvents enhance the reactivity of the nucleophile and disfavor the formation of carbocation intermediates.[9]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures disproportionately favor elimination and rearrangement pathways over substitution.[10]
-
Avoid Protic Solvents: Do not use polar protic solvents like water or ethanol, as they stabilize carbocation intermediates, promoting the undesired S(_N)1/E1 mechanism.[11]
-
Avoid Strong, Bulky Bases: Reagents like potassium tert-butoxide (t-BuOK) are strong bases that favor elimination and should be avoided.[2][12]
Q4: Is it possible to achieve a good yield for the double substitution product (e.g., a diol or diazide)?
A: Yes, but it requires patience and optimized conditions. Since the S(_N)2 reaction at the first site is very slow, achieving the second substitution will also be slow. The same principles apply: use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent and allow for sufficient reaction time, potentially several days, at a controlled temperature.
Troubleshooting Guide
Problem 1: Very low or no yield of the desired substitution product.
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time: The S(_N)2 reaction is extremely slow due to steric hindrance.[3] | Increase the reaction time significantly (e.g., from 24 hours to 72 hours). Monitor progress periodically using TLC or GC-MS. |
| Poor Nucleophile: The chosen nucleophile is not strong enough to react efficiently. | Switch to a stronger, less basic nucleophile. For example, use NaI or NaN₃ instead of NaCl or NaCN.[7] |
| Incorrect Solvent: Use of a protic or nonpolar solvent is hindering the S(_N)2 reaction. | Change the solvent to a polar aprotic solvent like DMSO or DMF to maximize nucleophile strength.[9] |
Problem 2: The major product is an isomer of the expected product (rearranged skeleton).
| Possible Cause | Recommended Solution |
| S(_N)1/E1 Pathway Dominance: Reaction conditions are favoring carbocation formation and rearrangement. This is often caused by high temperatures or the use of protic solvents.[5][10] | Lower the reaction temperature. Ensure the solvent is strictly polar aprotic (e.g., anhydrous DMSO). Increase the concentration of the strong nucleophile to promote the bimolecular (S(_N)2) pathway. |
| Weak Nucleophile: A weak nucleophile is unable to force the S(_N)2 reaction, allowing the slower S(_N)1 pathway to compete. | Use a stronger nucleophile. For example, if using H₂O (weak), switch to OH⁻ in a polar aprotic solvent. |
Summary of Reaction Conditions
The following table summarizes the influence of key experimental parameters on the reaction outcome.
| Parameter | Condition to Favor S(_N)2 (Desired) | Condition to Avoid (Leads to S(_N)1/E1/Rearrangement ) |
| Nucleophile | Strong, non-bulky, high concentration (e.g., I⁻, N₃⁻, RS⁻) | Weak, bulky, or low concentration (e.g., H₂O, ROH, t-BuOK) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Polar Protic (e.g., H₂O, Ethanol, Methanol) |
| Temperature | Low to moderate | High |
| Base | Use of a strong nucleophile that is a weak base. | Use of a strong, sterically hindered base. |
Visualized Reaction Pathways & Troubleshooting
Caption: Competing S(_N)2 and S(_N)1/E1 pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Example Experimental Protocol: Synthesis of 1,3-diazido-2,2-dimethylpropane
This protocol provides a "best practice" approach to favor the desired S(_N)2 product.
Objective: To synthesize 1,3-diazido-2,2-dimethylpropane via a double nucleophilic substitution while minimizing rearrangement and elimination side reactions.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere to ensure anhydrous conditions.
-
Reagent Addition: To the round-bottom flask, add anhydrous DMSO, followed by sodium azide (2.5 eq). Stir the suspension for 15 minutes.
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60°C. Note: Higher temperatures may promote the S(_N)1/E1 pathway and should be avoided.
-
Monitoring: Allow the reaction to proceed for 48-72 hours. Monitor the disappearance of the starting material and the appearance of the mono- and di-substituted products by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them twice with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 1,3-diazido-2,2-dimethylpropane.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. chemistry.coach [chemistry.coach]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iiste.org [iiste.org]
- 11. byjus.com [byjus.com]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Improving the solubility of 2,2-dimethyl-1,3-dichloropropane in reaction media
Welcome to the technical support center for improving the solubility of 2,2-dimethyl-1,3-dichloropropane in reaction media. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings.
Troubleshooting Guide
Low solubility of this compound can hinder reaction rates and yields. This guide provides a systematic approach to diagnose and resolve such issues.
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
Caption: Troubleshooting workflow for poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated alkane. Based on the principle of "like dissolves like," it is expected to be soluble in nonpolar and weakly polar organic solvents, and poorly soluble in highly polar solvents like water. Halogenated hydrocarbons are generally insoluble in aqueous media because they cannot effectively participate in the hydrogen-bonding network of water.[1]
Q2: In which common organic solvents can I expect this compound to have good solubility?
Expected Solubility Trends for this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High | These solvents have low polarity, similar to the solute, facilitating dissolution through van der Waals forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | Moderate to High | These solvents have a moderate polarity and can dissolve a range of compounds. THF and DCM are generally good solvents for halogenated compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents are polar, the alkyl portion provides some nonpolar character, allowing for some dissolution. Solubility is expected to decrease with increasing alcohol polarity. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The high polarity and strong intermolecular forces (hydrogen bonding in water) of these solvents make it difficult for the nonpolar solute to dissolve.[1] |
Q3: My compound is still not dissolving in a suitable solvent. What should I do next?
A3: If you have selected an appropriate solvent and still face solubility issues, you can try gently heating the mixture while stirring. For many compounds, solubility increases with temperature. However, be cautious and ensure that your reaction is stable at elevated temperatures.
Q4: Can I use a cosolvent to improve the solubility of this compound?
A4: Yes, using a cosolvent can be a very effective strategy. A cosolvent is a second solvent added in a smaller amount to the primary solvent to increase the solubility of a solute. For this compound in a polar solvent, adding a less polar cosolvent can improve solubility. For instance, if your reaction is in ethanol where solubility is moderate, adding a small percentage of a more compatible solvent like THF might enhance dissolution.
Q5: When is Phase-Transfer Catalysis (PTC) a suitable method to address solubility issues with this compound?
A5: Phase-transfer catalysis is an excellent technique when you have a two-phase reaction system, typically an organic phase containing the this compound and an aqueous phase containing a water-soluble nucleophile (e.g., sodium cyanide, sodium azide). The phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where it can react with the alkyl halide.[2] This method circumvents the need to find a single solvent that dissolves all reactants.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in various solvents.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specific temperature.
Materials:
-
This compound
-
A selection of dry organic solvents (e.g., hexane, toluene, THF, acetone, ethanol, methanol)
-
Small, sealable glass vials (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath or hot plate with a temperature probe
-
Syringes and syringe filters (0.45 µm)
Procedure:
-
Preparation: To a series of labeled vials, add a small magnetic stir bar to each.
-
Solvent Addition: Accurately dispense 2.0 mL of a single solvent into each corresponding vial.
-
Temperature Equilibration: Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for 15-20 minutes with gentle stirring.
-
Solute Addition: Begin adding small, accurately weighed portions of this compound to each vial. After each addition, seal the vial and allow it to stir for at least 15 minutes to see if the solid dissolves completely.
-
Saturation Point: Continue adding the solute until a small amount of undissolved solid remains visible for at least one hour, indicating that the solution is saturated.
-
Equilibration of Saturated Solution: Allow the saturated solutions to stir at a constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed vial.
-
Solvent Evaporation: Remove the solvent from the vial containing the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight will give you the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility in g/100 mL or mol/L.
Protocol 2: Improving Solubility with a Cosolvent System
Objective: To identify an effective cosolvent system to enhance the solubility of this compound in a primary reaction solvent.
Materials:
-
Primary solvent (the main solvent for the reaction)
-
A selection of potential cosolvents (miscible with the primary solvent)
-
Equipment as listed in Protocol 1
Procedure:
-
Primary Solvent Saturation: Following Protocol 1, determine the baseline solubility of this compound in the pure primary solvent.
-
Cosolvent Screening: Prepare a series of solvent mixtures with varying percentages of a cosolvent (e.g., 95:5, 90:10, 80:20 primary solvent to cosolvent by volume).
-
Solubility Determination in Cosolvent Systems: For each solvent mixture, follow steps 2-10 of Protocol 1 to determine the solubility of this compound.
-
Data Analysis: Plot the solubility of this compound as a function of the cosolvent percentage. The optimal cosolvent ratio will be the one that provides the desired solubility without negatively impacting the subsequent reaction.
Protocol 3: Generalized Procedure for Phase-Transfer Catalysis (PTC)
Objective: To perform a nucleophilic substitution reaction with this compound using a phase-transfer catalyst.
Materials:
-
This compound
-
A nonpolar organic solvent (e.g., toluene, hexane)
-
An aqueous solution of the nucleophile (e.g., NaCN, NaN₃)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, Aliquat 336)
-
Reaction flask equipped with a magnetic stirrer and a condenser
-
Separatory funnel
-
Standard workup and purification supplies (e.g., organic solvents for extraction, drying agent, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound in the chosen organic solvent.
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of the nucleophile.
-
Catalyst Addition: Add the phase-transfer catalyst to the reaction flask containing the organic phase. The catalyst is typically used in a catalytic amount (e.g., 1-10 mol%).
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.
-
Reaction Conditions: Vigorously stir the biphasic mixture. The reaction may be run at room temperature or heated depending on the reactivity of the nucleophile and substrate. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method such as distillation, recrystallization, or column chromatography.
Caption: General mechanism of Phase-Transfer Catalysis.
References
Characterizing unexpected products in reactions of 2,2-dimethyl-1,3-dichloropropane
Technical Support Center: Reactions of 2,2-dimethyl-1,3-dichloropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you characterize and understand the formation of unexpected products in your reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: My reaction with magnesium did not yield the expected 1,1-dimethylcyclopropane. Instead, I have a mixture of products.
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Question: I am trying to synthesize 1,1-dimethylcyclopropane from this compound and magnesium, but my yields are low, and I'm observing significant side products. What could be the cause?
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Answer: While the intramolecular Wurtz-type coupling to form 1,1-dimethylcyclopropane is the expected pathway, several factors can lead to the formation of unexpected products. The Grignard reagent formed from 1,3-dihalides can undergo intermolecular reactions or elimination.
Possible Unexpected Products and Causes:
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Oligomerization/Polymerization: The Grignard reagent can react with another molecule of the starting material or another Grignard reagent molecule, leading to longer chain hydrocarbons.
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Elimination Products: Although less common in this specific reaction, the Grignard reagent can act as a base, leading to elimination reactions and the formation of alkenes.
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Incomplete Reaction: If the magnesium is not sufficiently activated or the reaction conditions are not optimal, you may have unreacted starting material and mono-Grignard species, complicating your product mixture.
Troubleshooting Steps:
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Magnesium Activation: Ensure your magnesium turnings are fresh and properly activated. You can activate magnesium by stirring it vigorously in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
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Solvent and Temperature Control: Use a dry, ethereal solvent like diethyl ether or THF. Maintain a gentle reflux to sustain the reaction without promoting side reactions.
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High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions.
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Issue 2: Dehydrohalogenation with a strong base gave a complex mixture of alkenes, not the expected Hofmann product.
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Question: I performed a double dehydrohalogenation on this compound using potassium tert-butoxide, expecting 3,3-dimethyl-1-butene as the major product. However, my GC-MS analysis shows multiple alkene isomers. Why is this happening?
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Answer: While potassium tert-butoxide is a bulky base that typically favors the formation of the least substituted alkene (Hofmann product), rearrangements can occur, especially under harsh reaction conditions.[1] The neopentyl structure of the starting material is prone to rearrangement.[2][3][4][5][6]
Plausible Unexpected Rearranged Product:
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2,3-Dimethyl-2-butene and 2,3-Dimethyl-1-butene (Zaitsev Products): Under certain conditions, a 1,2-methyl shift can occur in a carbocation-like intermediate, leading to a more stable tertiary carbocation. Elimination from this rearranged intermediate would yield the more substituted Zaitsev products.[2] Although E2 reactions are typically concerted and don't involve a distinct carbocation, a high degree of carbocationic character in the transition state can facilitate such rearrangements.
Troubleshooting Steps:
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Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can disfavor rearrangement pathways which often have a higher activation energy.
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Choice of Base: While potassium tert-butoxide is generally a good choice for Hofmann elimination, you could explore other bulky, non-nucleophilic bases to see if they offer better selectivity.
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Careful Analysis of Reaction Time: Monitor the reaction progress over time. Prolonged reaction times or excessive heating can lead to isomerization of the initial kinetic product to a more thermodynamically stable rearranged product.
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Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected product when using this compound in reactions that could generate a carbocation?
A1: The most common and well-documented unexpected product arises from the rearrangement of the neopentyl carbocation.[2][3][4][5][6] If your reaction conditions promote an SN1-type mechanism (e.g., solvolysis in a polar, protic solvent), the initially formed primary carbocation is highly unstable and will readily undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation will then react with the nucleophile or undergo elimination to give products with a different carbon skeleton.
Q2: Can I form a four-membered ring from this compound?
A2: The formation of a cyclobutane ring from a 1,3-dihalopropane is less common than the formation of a cyclopropane ring. However, under certain conditions, particularly with malonic esters, the formation of cyclobutane derivatives is possible.[7] While direct cyclization to 3,3-dimethylcyclobutane is not a major expected pathway, it should not be entirely ruled out as a minor, unexpected product, especially if the reaction mechanism can involve a stepwise process that allows for the closure of a four-membered ring.
Q3: How can I confirm the structure of my unexpected products?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of atoms. The chemical shifts, coupling constants, and number of signals will provide detailed information about the carbon skeleton and the position of functional groups.
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Mass Spectrometry (MS): This will give you the molecular weight of the product and valuable information about its fragmentation pattern, which can help in identifying the structure.
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Infrared (IR) Spectroscopy: This will help you identify the presence of specific functional groups, such as C=C double bonds in alkene products.
Data Presentation
Table 1: Expected vs. Potential Unexpected Products in Common Reactions
| Reagent/Condition | Expected Product(s) | Potential Unexpected Product(s) |
| Magnesium (Mg) in ether | 1,1-Dimethylcyclopropane | Oligomers/Polymers, Elimination products |
| Potassium tert-butoxide (KOtBu) | 3,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene |
| Solvolysis (e.g., in H₂O/formic acid) | Neopentyl alcohol (minor) | 2-Methyl-2-butanol, 2-Methyl-2-butene |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dimethylcyclopropane
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Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Place 2.43 g (0.1 mol) of magnesium turnings in the flask.
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Activation: Add a small crystal of iodine to the flask and gently warm until the iodine vapor is visible.
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Reaction: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of 7.05 g (0.05 mol) of this compound in 50 mL of anhydrous diethyl ether.
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Initiation: Add a small amount of the dichloropropane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle bubbling.
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Addition: Add the remaining dichloropropane solution dropwise to maintain a gentle reflux.
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Completion and Work-up: After the addition is complete, reflux the mixture for an additional hour. Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride. Separate the ether layer, dry it over anhydrous sodium sulfate, and carefully distill the low-boiling 1,1-dimethylcyclopropane.
Protocol 2: Dehydrohalogenation with Potassium tert-Butoxide
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Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.05 g (0.05 mol) of this compound in 100 mL of anhydrous tert-butanol.
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Reaction: Add 11.22 g (0.1 mol) of potassium tert-butoxide to the solution.[1]
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Heating: Heat the mixture to reflux and monitor the reaction by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water. Extract the aqueous layer with pentane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. Analyze the product mixture by GC-MS and NMR to identify the different alkene isomers.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Unexpected product formation via carbocation rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Rearrangement [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating Sluggish Reactions: A Technical Support Guide for Neopentyl Halides
For Researchers, Scientists, and Drug Development Professionals
Neopentyl halides, notorious for their sluggish reactivity in classical nucleophilic substitution reactions, present a significant challenge in synthetic chemistry. Their inherent steric hindrance effectively shuts down conventional SN2 pathways, while the formation of an unstable primary carbocation makes the SN1 route unfavorable and prone to rearrangement. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to empower researchers to overcome these hurdles and drive reactions with neopentyl halides to completion.
Frequently Asked Questions (FAQs)
Q1: Why are my standard SN1 and SN2 reactions with neopentyl halides failing or proceeding with very low yield?
A1: Neopentyl halides are sterically hindered at the β-carbon. This bulky tert-butyl group physically blocks the backside attack required for an SN2 reaction. The rate of SN2 reactions with neopentyl halides can be up to 100,000 times slower than with a simple primary halide like propyl halide. While an SN1 pathway might seem possible, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable.
Q2: I observe a rearranged product in my reaction with a neopentyl halide. What is happening?
A2: Under forcing conditions that might favor an SN1-type mechanism (e.g., high heat, polar protic solvents), the initially formed unstable primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile, leading to a product with a different carbon skeleton than the starting material.
Q3: Are there any classical substitution methods that can be attempted?
A3: While generally not recommended, if you must attempt a direct substitution, using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures might yield a small amount of the desired product. However, be aware that elimination side products are highly likely under these conditions. For substitution reactions, neopentyl iodide and bromide have been shown to be more reactive than neopentyl tosylate.[1]
Q4: What are the most effective modern strategies for forming bonds with neopentyl halides?
A4: The most successful and reliable methods for utilizing neopentyl halides in synthesis involve bypassing the classical nucleophilic substitution pathways. The two primary strategies are:
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Grignard Reagent Formation: Converting the neopentyl halide to a Grignard reagent (neo-pentylMgX) allows it to act as a nucleophile in subsequent reactions.
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Transition-Metal Catalyzed Cross-Coupling Reactions: Nickel and palladium catalysts are highly effective in mediating the coupling of neopentyl halides with a variety of partners. Nickel-catalyzed cross-electrophile coupling has shown particular promise.[2][3][4]
Troubleshooting Guides
Issue 1: Difficulty Initiating Grignard Reagent Formation
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction. |
| Presence of Moisture | Grignard reactions are extremely sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents are anhydrous. |
| Low Halide Reactivity | Neopentyl chloride is less reactive than the bromide or iodide. If using the chloride, expect longer initiation times and consider more aggressive activation methods. |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of Grignard formation. Using a more polar aprotic solvent like tetrahydrofuran (THF) can increase the reaction rate compared to diethyl ether. |
Issue 2: Low Yield in Nickel-Catalyzed Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand Choice | The ligand plays a critical role in the efficiency of the catalytic cycle. For the cross-electrophile coupling of neopentyl bromides with aryl bromides, 5-cyanoimidazole has been identified as a highly effective and inexpensive ligand.[2][3][4] |
| Insufficient Catalyst Loading | For challenging, sterically hindered substrates like neopentyl halides, increasing the catalyst and ligand loading may be necessary to achieve a reasonable reaction rate and yield. |
| Inactive or Insufficient Reductant | Reductive cross-electrophile couplings require a stoichiometric amount of a reductant, such as zinc or manganese powder. Ensure the reductant is of high purity and activity. If the reaction stalls, consider adding a fresh portion of the reductant. |
| Low Reaction Temperature | While many modern cross-coupling reactions can be performed at room temperature, sluggish reactions with neopentyl halides may benefit from gentle heating to drive the reaction to completion. |
| Catalyst Deactivation | The active catalytic species may be unstable or prone to deactivation. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
Data Presentation: Comparison of Catalytic Methods
The following table summarizes yields for the nickel-catalyzed cross-electrophile coupling of neopentyl bromide with various aryl bromides, highlighting the effectiveness of the 5-cyanoimidazole ligand.
| Aryl Bromide | Product | Catalyst System | Reductant | Solvent | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(neopentyl)benzonitrile | NiCl₂·dme (5 mol%), 5-cyanoimidazole (10 mol%) | Zn (2 equiv) | DMA | 16 | 95 |
| Methyl 4-bromobenzoate | Methyl 4-(neopentyl)benzoate | NiCl₂·dme (5 mol%), 5-cyanoimidazole (10 mol%) | Zn (2 equiv) | DMA | 16 | 92 |
| 4-Bromobiphenyl | 4-neopentyl-1,1'-biphenyl | NiCl₂·dme (5 mol%), 5-cyanoimidazole (10 mol%) | Zn (2 equiv) | DMA | 16 | 85 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 1-neopentyl-4-(trifluoromethoxy)benzene | NiCl₂·dme (5 mol%), 5-cyanoimidazole (10 mol%) | Zn (2 equiv) | DMA | 16 | 88 |
| 2-Bromopyridine | 2-(neopentyl)pyridine | NiCl₂·dme (5 mol%), 5-cyanoimidazole (10 mol%) | Zn (2 equiv) | DMA | 16 | 75 |
Data sourced from Biswas, S., et al. J. Org. Chem. 2020, 85 (12), 8214–8220.[4]
Experimental Protocols
Protocol 1: Grignard Reagent Formation with Neopentyl Chloride
Objective: To prepare a solution of neopentylmagnesium chloride for use in subsequent reactions.
Materials:
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Magnesium turnings (1.2 equiv)
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Neopentyl chloride (1.0 equiv)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (one small crystal)
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Oven-dried, three-necked flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
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Set up the oven-dried glassware under a nitrogen atmosphere.
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Place the magnesium turnings and a single crystal of iodine in the flask.
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Prepare a solution of neopentyl chloride in the anhydrous solvent in the dropping funnel.
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Add a small portion of the neopentyl chloride solution to the magnesium turnings to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).
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If the reaction does not start, gently warm the flask with a heat gun.
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Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
The resulting Grignard reagent is ready for use.
Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling of Neopentyl Bromide and an Aryl Bromide
Objective: To synthesize a neopentyl-substituted arene via a nickel-catalyzed cross-coupling reaction.
Materials:
-
Neopentyl bromide (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
NiCl₂·dme (dimethoxyethane complex) (5 mol%)
-
5-cyanoimidazole (10 mol%)
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Zinc dust (<10 micron, >98%) (2.0 equiv)
-
Anhydrous dimethylacetamide (DMA)
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Nitrogen-filled glovebox or Schlenk line
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Dry reaction vial with a magnetic stir bar
Procedure:
-
Inside a nitrogen-filled glovebox, add NiCl₂·dme and 5-cyanoimidazole to a dry reaction vial.
-
Add anhydrous DMA and stir the mixture for 10 minutes to allow for catalyst pre-formation.
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To a separate oven-dried vial, add the aryl bromide, neopentyl bromide, and zinc dust.
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Transfer the prepared catalyst solution to the vial containing the substrates and zinc.
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Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathways of neopentyl halides.
Caption: Decision tree for neopentyl halide reactions.
Caption: Workflow for Ni-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Showdown: Differentiating 2,2-dimethyl-1,3-dichloropropane and Its Isomers
A comprehensive guide to the spectroscopic signatures of C5H10Cl2 isomers for researchers, scientists, and drug development professionals.
In the realm of chemical analysis, the unambiguous identification of constitutional isomers is a critical task. Molecules sharing the same molecular formula (C5H10Cl2) but differing in the connectivity of their atoms can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 2,2-dimethyl-1,3-dichloropropane and its selected isomers: 1,1-dichloro-2,2-dimethylpropane, 1,2-dichloro-2-methylbutane, and 2,3-dichloro-2-methylbutane. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present key differentiating features and experimental data to facilitate their precise identification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its isomers.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.10 | Singlet |
| -CH₂Cl | ~3.50 | Singlet | |
| 1,1-dichloro-2,2-dimethylpropane | -C(CH₃)₃ | ~1.30 | Singlet |
| -CHCl₂ | ~5.80 | Singlet | |
| 1,2-dichloro-2-methylbutane | -CH₃ (C4) | ~1.00 | Triplet |
| -CH₃ (on C2) | ~1.60 | Singlet | |
| -CH₂- (C3) | ~1.90 | Quartet | |
| -CH₂Cl (C1) | ~3.70 | Singlet | |
| 2,3-dichloro-2-methylbutane | -CH₃ (on C2) | ~1.70 | Singlet |
| -CH₃ (C4) | ~1.60 | Doublet | |
| -CH- (C3) | ~4.30 | Quartet |
Note: Predicted chemical shifts are based on spectral databases and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Carbon Environment | Chemical Shift (ppm) |
| This compound | -C H₃ | ~22 |
| -C (CH₃)₂- | ~38 | |
| -C H₂Cl | ~55 | |
| 1,1-dichloro-2,2-dimethylpropane | -C (CH₃)₃ | ~30 |
| -C (CH₃)₃ | ~40 | |
| -C HCl₂ | ~85 | |
| 1,2-dichloro-2-methylbutane | -C H₃ (C4) | ~11 |
| -C H₃ (on C2) | ~25 | |
| -C H₂- (C3) | ~35 | |
| -C H₂Cl (C1) | ~52 | |
| -C Cl- (C2) | ~80 | |
| 2,3-dichloro-2-methylbutane | -C H₃ (on C2) | ~28 |
| -C H₃ (C4) | ~20 | |
| -C H- (C3) | ~65 | |
| -C Cl- (C2) | ~80 |
Note: Predicted chemical shifts are based on spectral databases and may vary slightly depending on the solvent and experimental conditions.
IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H stretch (sp³) | C-H bend | C-Cl stretch |
| This compound | 2960-2870 | 1470, 1370 | 750-650 |
| 1,1-dichloro-2,2-dimethylpropane | 2970-2860 | 1465, 1365 | 800-700 |
| 1,2-dichloro-2-methylbutane [1] | 2970-2880 | 1460, 1380 | 700-600 |
| 2,3-dichloro-2-methylbutane | 2980-2870 | 1450, 1375 | 720-620 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 140/142/144 | 91/93 | 55, 41 |
| 1,1-dichloro-2,2-dimethylpropane | 140/142/144 | 57 | 105/107, 83/85 |
| 1,2-dichloro-2-methylbutane [1] | 140/142/144 | 77 | 111/113, 105/107, 65 |
| 2,3-dichloro-2-methylbutane [2] | 140/142/144 | 55 | 105/107, 89, 63 |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard one-pulse sequence on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A spectral width of 200-220 ppm is common for aliphatic compounds.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
-
Instrument Setup : Record a background spectrum of the empty salt plates.
-
Data Acquisition : Place the sample assembly in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned, and 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[3]
-
GC Conditions : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and use a split or splitless injection mode. A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions : Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Use electron ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-200.
-
Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). Analyze the fragmentation pattern to confirm the structure.
Spectroscopic Interpretation and Isomer Differentiation
The structural differences between this compound and its isomers give rise to distinct spectroscopic fingerprints.
-
¹H NMR : The number of signals, their chemical shifts, and their splitting patterns are key differentiators. For instance, the high symmetry of this compound results in two singlets, while the less symmetrical isomers exhibit more complex spectra with multiplets.
-
¹³C NMR : The number of unique carbon signals directly reflects the molecular symmetry. This compound shows three distinct carbon signals, whereas its isomers will have a different number of signals depending on their structure.
-
IR Spectroscopy : While all isomers will show C-H and C-Cl stretching and bending vibrations, the exact frequencies and the overall pattern in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer.
-
Mass Spectrometry : Although all isomers have the same molecular weight, their fragmentation patterns upon electron ionization will differ. The relative abundances of fragment ions are influenced by the stability of the resulting carbocations, which is dictated by the molecular structure. For example, isomers that can readily form stable tertiary carbocations will show characteristic fragmentation pathways.[4]
Visualization of Isomer Comparison Workflow
The following diagram illustrates the logical workflow for differentiating the isomers using the described spectroscopic techniques.
Caption: Workflow for Isomer Differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its isomers, ensuring the accuracy and integrity of their scientific endeavors.
References
- 1. 1,2-Dichloro-2-methylbutane | C5H10Cl2 | CID 140983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating Steric Hindrance in SN2 Reactions: A Comparative Analysis of 2,2-dimethyl-1,3-dichloropropane and 1,3-dichloropropane
A deep dive into the steric effects governing the reactivity of primary dichlorinated alkanes reveals a stark contrast in their susceptibility to bimolecular nucleophilic substitution (SN2) reactions. This guide provides a comparative analysis of the reactivity of 2,2-dimethyl-1,3-dichloropropane and its less sterically hindered analog, 1,3-dichloropropane, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.
The inherent reactivity of an alkyl halide in an SN2 reaction is profoundly influenced by the steric environment surrounding the electrophilic carbon atom. While both this compound and 1,3-dichloropropane are primary alkyl dichlorides, the presence of a bulky tert-butyl group in the neopentyl-like structure of this compound dramatically impedes the backside attack required for an SN2 mechanism. This results in a significantly diminished reaction rate compared to the unbranched 1,3-dichloropropane.
Quantitative Reactivity Data
The following table summarizes the available quantitative and qualitative data on the SN2 reactivity of the two compounds. The significant difference in their reaction rates underscores the critical role of steric hindrance.
| Compound | Relative SN2 Reaction Rate | Second-Order Rate Constant (k) |
| 1,3-Dichloropropane | Baseline | 2.2 x 10⁰ (Calculated)[1] |
| This compound | Extremely Slow | Not experimentally determined due to extremely low reactivity |
Note: The rate constant for 1,3-dichloropropane is a calculated value and serves as a reference point. The reactivity of this compound is qualitatively described as extremely slow due to the well-documented low reactivity of neopentyl halides in SN2 reactions.
The Decisive Role of Steric Hindrance
The vast difference in reactivity between the two molecules can be attributed to the steric bulk of the tert-butyl group in this compound. This group effectively shields the electrophilic carbon from the incoming nucleophile, making the formation of the pentavalent transition state energetically unfavorable.[2][3][4][5][6][7][8] In contrast, the linear structure of 1,3-dichloropropane presents a much more accessible reaction site for the nucleophile.
The following diagram illustrates the steric hindrance in the SN2 reaction of this compound.
Caption: Steric hindrance in this compound.
The bulky tert-butyl group physically obstructs the path of the incoming nucleophile, preventing it from reaching the electrophilic carbon atom for a backside attack. This leads to a very high activation energy for the SN2 reaction, rendering it extremely slow.
In contrast, the SN2 reaction of 1,3-dichloropropane proceeds without significant steric impediment, as depicted in the following workflow.
Caption: SN2 reaction pathway for 1,3-dichloropropane.
Experimental Protocols
A representative experimental protocol for comparing the SN2 reactivity of the two compounds is outlined below. This method is based on standard procedures for measuring SN2 reaction rates.
Objective: To compare the relative rates of the SN2 reaction of 1,3-dichloropropane and this compound with a common nucleophile.
Materials:
-
1,3-Dichloropropane
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Constant temperature bath
-
Reaction vials with magnetic stir bars
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar solutions of 1,3-dichloropropane and this compound in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone. The concentration of NaI should be in excess to ensure pseudo-first-order kinetics with respect to the alkyl halide.
-
-
Reaction Setup:
-
In separate reaction vials, place a known volume of the 1,3-dichloropropane solution and the this compound solution.
-
Equilibrate the vials in a constant temperature bath (e.g., 50°C).
-
-
Initiation of Reaction:
-
To each vial, add an equal volume of the pre-heated sodium iodide solution to initiate the reaction. Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a large volume of cold deionized water and a suitable organic solvent for extraction (e.g., diethyl ether).
-
Analyze the organic layer by GC or HPLC to determine the concentration of the reactant remaining and the product formed.
-
-
Data Analysis:
-
Plot the concentration of the alkyl halide versus time for both reactions.
-
Determine the initial rate of reaction for both substrates.
-
Calculate the second-order rate constant (k) for 1,3-dichloropropane. Due to the extremely slow reaction of this compound, a rate constant may not be measurable under these conditions.
-
The expected outcome of this experiment is a measurable decrease in the concentration of 1,3-dichloropropane over time, while the concentration of this compound will remain virtually unchanged, confirming its significantly lower reactivity in SN2 reactions. This stark difference highlights the profound impact of steric hindrance on chemical reactivity and is a crucial consideration in the design of synthetic routes and the development of new chemical entities.
References
Validating the Structure of Products Synthesized from 2,2-dimethyl-1,3-dichloropropane by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential products synthesized from 2,2-dimethyl-1,3-dichloropropane: 3,3-dimethyloxetane and 1,1-dimethylcyclopropane. The formation of either product is highly dependent on the reaction conditions, specifically the choice of reagent. This document outlines the synthetic pathways and provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) data used to validate the structure of each product.
Introduction
This compound is a versatile starting material that can undergo intramolecular cyclization to yield either a four-membered heterocyclic ether, 3,3-dimethyloxetane, or a three-membered carbocycle, 1,1-dimethylcyclopropane. The selection of the synthetic route dictates the final product, and NMR spectroscopy is an indispensable tool for the unambiguous structural verification of these cyclic isomers. This guide compares the synthetic methodologies and the distinguishing features in the ¹H and ¹³C NMR spectra of the starting material and the two possible products.
Synthetic Pathways and Product Comparison
The synthesis of either 3,3-dimethyloxetane or 1,1-dimethylcyclopropane from this compound hinges on the type of intramolecular reaction employed. An intramolecular Williamson ether synthesis leads to the oxetane, while an intramolecular Wurtz-type reaction yields the cyclopropane.
| Product | Synthetic Method | Reagents | Key Transformation |
| 3,3-Dimethyloxetane | Intramolecular Williamson Ether Synthesis | Strong Base (e.g., NaH, KOH) | Nucleophilic attack of an in-situ generated alkoxide on the second electrophilic carbon. |
| 1,1-Dimethylcyclopropane | Intramolecular Wurtz Reaction (Freund Reaction) | Active Metal (e.g., Zn, Na) | Reductive coupling of the two carbon-chlorine bonds. |
Comparative NMR Data for Structural Validation
NMR spectroscopy provides a definitive method to distinguish between the starting material and the two possible cyclic products. The chemical shifts (δ) and multiplicities of the signals in both ¹H and ¹³C NMR spectra are unique for each compound due to their distinct chemical environments and symmetries.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ | ~1.10 | Singlet | 6H |
| -CH₂Cl | ~3.50 | Singlet | 4H | |
| 3,3-Dimethyloxetane | -CH₃ | ~1.32 | Singlet | 6H |
| -CH₂O- | ~4.40 | Singlet | 4H | |
| 1,1-Dimethylcyclopropane | -CH₃ | ~0.99 | Singlet | 6H |
| -CH₂- (cyclopropyl) | ~0.17 | Singlet | 4H |
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₂ | ~35 |
| -CH₂Cl | ~50 | |
| -CH₃ | ~23 | |
| 3,3-Dimethyloxetane | -C(CH₃)₂ | ~37 |
| -CH₂O- | ~77 | |
| -CH₃ | ~26 | |
| 1,1-Dimethylcyclopropane | -C(CH₃)₂ | ~19 |
| -CH₂- (cyclopropyl) | ~9 | |
| -CH₃ | ~28 |
Experimental Protocols
Synthesis of 3,3-Dimethyloxetane (Intramolecular Williamson Ether Synthesis)
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of this compound and a solution of potassium hydroxide in diethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation to yield 3,3-dimethyloxetane.
Synthesis of 1,1-Dimethylcyclopropane (Intramolecular Wurtz Reaction)
Materials:
-
This compound
-
Zinc dust
-
Sodium iodide (catalyst)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and a catalytic amount of sodium iodide under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMF is added to the flask, and the suspension is heated.
-
A solution of this compound in anhydrous DMF is added dropwise to the stirred, heated suspension.
-
The reaction mixture is maintained at reflux for several hours, with the reaction progress monitored by GC.
-
After completion, the reaction mixture is cooled, and the product is isolated by distillation of the low-boiling fraction.
-
The distillate is washed with water, dried over anhydrous sodium sulfate, and fractionally distilled to afford pure 1,1-dimethylcyclopropane.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthetic pathways and the logic of structural validation by NMR.
Caption: Synthetic routes from this compound.
Caption: Workflow for synthesis and NMR-based structural validation.
Conclusion
The synthesis of cyclic compounds from this compound provides an excellent case study for the application of NMR spectroscopy in product validation. The distinct chemical shifts and signal multiplicities in the ¹H and ¹³C NMR spectra of 3,3-dimethyloxetane and 1,1-dimethylcyclopropane allow for their unequivocal identification. This guide serves as a valuable resource for researchers in designing synthetic strategies and utilizing NMR as a primary tool for structural elucidation.
Distinguishing Dichloropropane Isomers Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of structural isomers is a critical challenge in many scientific disciplines, including chemical analysis, environmental monitoring, and pharmaceutical development. Dichloropropane (C₃H₆Cl₂), with its four distinct isomers—1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane—presents a classic case for the application of mass spectrometry to differentiate between compounds with the same molecular weight but different atomic arrangements. This guide provides a comprehensive comparison of the mass spectrometric behavior of these isomers, supported by experimental data and detailed protocols, to aid in their individual identification.
Comparison of Mass Spectra
Electron ionization (EI) mass spectrometry of dichloropropane isomers produces distinct fragmentation patterns that serve as fingerprints for each specific structure. While all isomers exhibit a molecular ion (M⁺) peak cluster around m/z 112, 114, and 116, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the relative abundances of the fragment ions are the key to their differentiation. The stability of the resulting carbocations and radical species dictates the preferred fragmentation pathways.
A summary of the most abundant ions and their relative intensities for each dichloropropane isomer is presented in the table below. This quantitative data highlights the diagnostic peaks that can be used for positive identification.
| m/z | Proposed Fragment | 1,1-Dichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane | 2,2-Dichloropropane |
| 112 | [C₃H₆³⁵Cl₂]⁺ | ~5% | ~2% | ~3% | ~1% |
| 77 | [C₃H₆³⁵Cl]⁺ | 100% | ~20% | ~15% | 100% |
| 76 | [C₃H₅³⁵Cl]⁺ | ~10% | ~21% | ~10% | ~5% |
| 63 | [C₂H₄³⁵Cl]⁺ | ~15% | 100% | ~20% | ~5% |
| 41 | [C₃H₅]⁺ | ~40% | ~40% | 100% | ~30% |
| 27 | [C₂H₃]⁺ | ~25% | ~47% | ~30% | ~15% |
Relative intensities are approximate and can vary slightly based on instrumentation and experimental conditions.
Experimental Protocols
The mass spectra of dichloropropane isomers are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, which separates the isomers before they enter the mass spectrometer.
Sample Preparation:
Due to their volatile nature, dichloropropane isomers are typically prepared by diluting them in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1-10 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 25-150.
-
Scan Speed: 1000 amu/s.
Fragmentation Pathways
The differences in the mass spectra of the dichloropropane isomers arise from their distinct fragmentation pathways following electron ionization. The initial event is the formation of the molecular ion ([C₃H₆Cl₂]⁺˙), which then undergoes various bond cleavages and rearrangements.
Caption: Fragmentation pathways of dichloropropane isomers.
1,1-Dichloropropane: The base peak at m/z 77 is due to the loss of a chlorine radical to form the stable secondary carbocation [CH₃CH₂CH³⁵Cl]⁺. The significant peak at m/z 41 corresponds to the allyl cation [C₃H₅]⁺.
1,2-Dichloropropane: This isomer is characterized by a base peak at m/z 63, which can be formed by two primary fragmentation routes: the loss of a chloromethyl radical to form [CH₃CH³⁵Cl]⁺ or the loss of methyl chloride to form [CH₂CH³⁵Cl]⁺.
1,3-Dichloropropane: The mass spectrum of 1,3-dichloropropane is unique in that its base peak is at m/z 41, corresponding to the stable allyl cation [C₃H₅]⁺, formed through the loss of a chlorine radical followed by the loss of HCl.
2,2-Dichloropropane: Similar to 1,1-dichloropropane, the base peak is at m/z 77, resulting from the loss of a chlorine radical to form the very stable tertiary carbocation [CH₃C³⁵ClCH₃]⁺. However, the overall fragmentation pattern shows fewer abundant smaller fragments compared to 1,1-dichloropropane.
By carefully examining the relative abundances of these key fragment ions, researchers can confidently distinguish between the four dichloropropane isomers, enabling accurate identification in complex samples.
A comparative study of cyclopropanation reagents: 2,2-dimethyl-1,3-dichloropropane vs. others
In the landscape of organic synthesis, the formation of cyclopropane rings is a fundamental transformation with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and advanced materials. The choice of cyclopropanation reagent is critical and dictated by factors such as substrate scope, reaction efficiency, stereoselectivity, and operational safety. This guide provides a comparative analysis of commonly employed cyclopropanation reagents, with a special focus on the potential utility of 2,2-dimethyl-1,3-dichloropropane.
This compound: A Reagent of Limited Utility for Cyclopropanation
A comprehensive review of the scientific literature reveals a notable absence of this compound as a reagent for the direct cyclopropanation of alkenes. While dihaloalkanes are a common precursor for generating carbenes or in intramolecular cyclizations, the unique neopentyl structure of this compound presents significant steric challenges. The bulky gem-dimethyl group hinders the necessary backside attack for intramolecular nucleophilic substitution (SN2) reactions, a common pathway for forming cyclopropanes from 1,3-dihalides. This steric hindrance dramatically reduces the reactivity of the compound in forming a three-membered ring.
Due to this inherent lack of reactivity, this compound is not a viable or documented choice for general cyclopropanation reactions. Therefore, this guide will focus on a comparative study of well-established and efficient cyclopropanation reagents.
Comparative Analysis of Leading Cyclopropanation Reagents
The following sections detail the performance and characteristics of three widely used classes of cyclopropanation reagents: the Simmons-Smith reagent, diazomethane, and dihalocarbenes generated from haloforms.
Simmons-Smith Reagent
The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[1][2] This method is renowned for its stereospecificity and is a reliable choice for the synthesis of a wide array of cyclopropane derivatives.[1]
Mechanism: The reaction proceeds via a concerted mechanism where the methylene group is transferred to the alkene from the organozinc carbenoid through a "butterfly" transition state.[2] This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]
Advantages:
-
High stereospecificity.[1]
-
Good functional group tolerance.[2]
-
Relatively safe compared to diazomethane.[3]
Disadvantages:
-
Can be expensive due to the cost of diiodomethane.[4]
-
The zinc-copper couple can be heterogeneous and require activation.
Diazomethane
Diazomethane (CH₂N₂) is a simple and potent reagent for cyclopropanation, often used in the presence of a palladium or copper catalyst.[5][6] It can also generate a highly reactive carbene upon photolysis or thermolysis.[3]
Mechanism: In the presence of a transition metal catalyst, diazomethane forms a metal-carbene complex that then transfers the methylene group to the alkene. The reaction is typically stereospecific. The uncatalyzed reaction can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline, which then extrudes nitrogen gas to yield the cyclopropane.[7]
Advantages:
Disadvantages:
-
Highly toxic and explosive, requiring specialized handling procedures.[3]
-
The free carbene can be unselective and undergo side reactions like C-H insertion.[3]
Dihalocarbenes from Haloforms
Dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂) are readily generated from chloroform (CHCl₃) or bromoform (CHBr₃) and a strong base, such as potassium tert-butoxide or sodium hydroxide under phase-transfer catalysis.[3] These carbenes react with alkenes to form gem-dihalocyclopropanes.[3]
Mechanism: The strong base deprotonates the haloform to generate a trihalomethyl anion, which then undergoes alpha-elimination of a halide ion to produce the dihalocarbene. The carbene then adds to the alkene in a concerted, stereospecific manner.[8]
Advantages:
-
Inexpensive and readily available starting materials.[3]
-
The resulting gem-dihalocyclopropanes are versatile synthetic intermediates.
Disadvantages:
-
Requires a strong base, which may not be compatible with all functional groups.
-
The reaction can sometimes be sluggish with electron-deficient alkenes.
Quantitative Performance Data
The following table summarizes typical yields for the cyclopropanation of cyclohexene, a common benchmark substrate, using the discussed reagents.
| Reagent/Method | Product | Typical Yield (%) | Stereospecificity | Reference |
| Simmons-Smith | Bicyclo[4.1.0]heptane | 80-92% | High | [9] |
| Diazomethane (Pd(OAc)₂) | Bicyclo[4.1.0]heptane | ~90% | High | [6] |
| Chloroform/KOtBu | 7,7-Dichlorobicyclo[4.1.0]heptane | 60-75% | High | [3] |
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
This protocol provides a representative procedure for the Simmons-Smith reaction.
Materials:
-
Zinc-Copper couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of diiodomethane in diethyl ether.
-
After the initial exothermic reaction subsides, a solution of cyclohexene in diethyl ether is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and the excess zinc is filtered off.
-
The filtrate is carefully washed with a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation to afford bicyclo[4.1.0]heptane.
Conclusion
The selection of an appropriate cyclopropanation reagent is a critical decision in synthetic planning. While this compound is not a suitable candidate for this transformation due to steric constraints, a range of highly effective and well-documented reagents are available to the modern chemist. The Simmons-Smith reaction offers excellent stereospecificity and functional group tolerance, making it a workhorse in organic synthesis. Diazomethane provides high reactivity but requires stringent safety precautions. Dihalocarbene generation from haloforms is a cost-effective method that yields versatile gem-dihalocyclopropane intermediates. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals efficiently and safely.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]
- 6. m.mathnet.ru [m.mathnet.ru]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Simmons-Smith_reaction [chemeurope.com]
A Comparative Analysis of Reaction Kinetics: 2,2-dimethyl-1,3-dichloropropane vs. Other Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of 2,2-dimethyl-1,3-dichloropropane with other structurally related dihaloalkanes. The unique neopentyl-like structure of this compound confers upon it distinct reactivity patterns, primarily governed by severe steric hindrance. This analysis is supported by established principles of physical organic chemistry and outlines experimental protocols for kinetic analysis.
Introduction to Structural Effects on Reactivity
The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is profoundly influenced by their structure. Key factors include the stability of carbocation intermediates (favoring SN1/E1 pathways), the degree of steric hindrance at the electrophilic carbon (hindering SN2 pathways), and the nature of the leaving group.[1] this compound is a particularly interesting substrate as it possesses two primary carbon atoms bonded to chlorine, yet the adjacent quaternary carbon (a neopentyl-like center) creates significant steric bulk. This guide compares its expected kinetic behavior with that of the less hindered 1,3-dichloropropane and the secondary/primary dihaloalkane, 1,2-dichloropropane.
Mechanistic Considerations and Predicted Reactivity
Nucleophilic substitution reactions of haloalkanes primarily proceed via two mechanisms: the bimolecular SN2 reaction and the unimolecular SN1 reaction.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[2] This mechanism is highly sensitive to steric hindrance; bulky substituents on or near the reaction center dramatically slow the reaction rate.[3]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The rate is dependent only on the concentration of the haloalkane.[4] This pathway is favored for tertiary and secondary halides that can form stable carbocations and is less sensitive to steric hindrance around the substrate.[1]
The structure of this compound, with its bulky gem-dimethyl group adjacent to the primary carbons bearing the chlorine atoms, creates a classic neopentyl system. Neopentyl halides are famously unreactive in SN2 reactions. The bulky groups effectively block the necessary backside attack by the nucleophile.[1] SN1 reactions are also disfavored because they would require the formation of a highly unstable primary carbocation.
Figure 1. Steric Hindrance in Sₙ2 Reactions.
Comparative Kinetic Data
| Compound | Structure | Class of Halide(s) | Expected Dominant Mechanism | Predicted Relative Rate (Substitution) | Primary Influencing Factor |
| This compound | Primary (Neopentyl) | SN2 (Extremely Slow) | Extremely Slow | Severe steric hindrance from the β-gem-dimethyl group prevents SN2 backside attack.[1] | |
| 1,3-Dichloropropane | Primary | SN2 | Fast | Unhindered primary halide, ideal for SN2 reactions. | |
| 1,2-Dichloropropane | Primary & Secondary | SN2 / SN1 / E2 | Moderate | The secondary halide position is more hindered than a primary one and can undergo SN1/E2, while the primary position is available for SN2. Overall rate is a composite of these possibilities. |
Experimental Protocols for Kinetic Analysis
Determining the reaction rates of these dihaloalkanes can be achieved through various methods. Below are protocols for a classical chemical method and a modern instrumental approach.
Protocol 1: Hydrolysis Rate by Silver Nitrate Precipitation
This method measures the rate of hydrolysis (solvolysis with water as the nucleophile) by monitoring the formation of the insoluble silver halide precipitate. The rate of precipitate formation is proportional to the rate of C-Cl bond cleavage.
Materials:
-
This compound
-
1,3-dichloropropane
-
1,2-dichloropropane
-
Ethanol (as a co-solvent to dissolve the haloalkanes)
-
0.1 M Silver Nitrate (AgNO₃) aqueous solution
-
Test tubes and rack
-
Water bath with temperature control (e.g., 50°C)
-
Stopwatch
-
Measuring cylinders or pipettes
Procedure:
-
Preparation: Label three sets of test tubes for each of the three dihaloalkanes.
-
Reactant Setup: In three separate test tubes, add 2 mL of ethanol. To each, add 5 drops of one of the dihaloalkanes (this compound, 1,3-dichloropropane, and 1,2-dichloropropane, respectively).
-
Nucleophile Setup: In three other test tubes, add 2 mL of the 0.1 M silver nitrate solution.
-
Temperature Equilibration: Place all six test tubes into a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5-10 minutes.
-
Initiation and Timing: To initiate the reaction, quickly pour the silver nitrate solution into the test tube containing the 1,3-dichloropropane/ethanol mixture and simultaneously start the stopwatch.
-
Observation: Observe the mixture and stop the stopwatch at the first sign of a persistent, faint white precipitate (AgCl). Record the time.
-
Repeat: Repeat steps 5 and 6 for 1,2-dichloropropane and this compound.
-
Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to appear (Rate ∝ 1/time). Compare the times to establish the relative reactivity. A much longer time indicates a slower reaction rate.
Protocol 2: Kinetic Analysis by Gas Chromatography (GC)
For more precise quantitative data, gas chromatography can be used to monitor the concentration of the dihaloalkane reactant over time.
Procedure Outline:
-
Reaction Setup: A solution of the dihaloalkane and the nucleophile (e.g., sodium iodide in acetone) is prepared in a reaction vessel maintained at a constant temperature.
-
Sampling: At regular time intervals (e.g., every 10 minutes), a small aliquot (microliter volume) is withdrawn from the reaction mixture.
-
Quenching: The reaction in the aliquot is immediately quenched, for example, by diluting it in a cold solvent.
-
GC Analysis: The quenched sample is injected into a gas chromatograph. The GC separates the components, and the detector measures the amount of the remaining dihaloalkane reactant.
-
Data Plotting: The concentration of the dihaloalkane is plotted against time.
-
Rate Determination: The initial rate of the reaction can be determined from the slope of the concentration vs. time graph. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.
Figure 2. Workflow for Kinetic Analysis using Gas Chromatography.
Discussion
The predicted vast difference in reactivity stems directly from steric effects. For 1,3-dichloropropane, the primary carbons are unhindered, allowing for a rapid SN2 reaction. For 1,2-dichloropropane, the secondary carbon presents more steric bulk than the primary, and it also offers the possibility of a more stable (though still unfavored) secondary carbocation if conditions promote an SN1 pathway.
The case of this compound is an extreme example of steric hindrance. The gem-dimethyl groups act as bulky sentinels, effectively shielding the electrophilic -CH₂Cl carbons from the backside approach required for an SN2 reaction. This makes the compound exceptionally resistant to bimolecular nucleophilic substitution. Any substitution that does occur would likely proceed through a very slow SN1-type mechanism involving a rearrangement of the unstable primary carbocation to a more stable tertiary carbocation, a process that itself has a high activation energy. For drug development professionals, understanding such steric constraints is critical, as it dictates which molecular scaffolds are synthetically accessible and which are likely to be metabolically stable or inert.
Conclusion
The reaction kinetics of dihaloalkanes are critically dependent on their isomeric structure. This compound serves as a model compound for a sterically hindered neopentyl-type system, exhibiting extremely low reactivity in nucleophilic substitution reactions, particularly via the SN2 pathway. In contrast, its less hindered isomer, 1,3-dichloropropane, is expected to be significantly more reactive. This comparative analysis underscores the importance of steric factors in reaction mechanism and rate, a fundamental principle for researchers designing synthetic routes or developing new chemical entities. The provided experimental protocols offer robust frameworks for the empirical validation of these kinetic principles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactive Landscape of 2,2-dimethyl-1,3-dichloropropane: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of chemical reactions is paramount for the rational design and synthesis of target molecules. This guide provides a comprehensive comparison of the performance of 2,2-dimethyl-1,3-dichloropropane in various reaction types, offering insights into how its unique structure dictates reaction outcomes. Experimental data, detailed protocols, and comparisons with a less sterically hindered analogue, 1,3-dichloropropane, are presented to illuminate the principles of regioselectivity in practice.
The neopentyl structure of this compound, characterized by a quaternary carbon atom adjacent to the reactive primary carbons, introduces significant steric hindrance. This structural feature profoundly influences the preferred reaction pathways, often leading to outcomes that differ from those of less hindered dihaloalkanes. This guide will explore three primary reaction classes: nucleophilic substitution, intramolecular cyclization, and elimination, providing a clear framework for predicting and controlling the regioselectivity of reactions involving this substrate.
Nucleophilic Substitution: A Tale of Steric Hindrance and Solvent Effects
Nucleophilic substitution reactions on this compound are significantly hampered by steric hindrance. The bulky gem-dimethyl group shields the primary carbons from backside attack, making the concerted S(_N)2 mechanism exceptionally slow. While S(_N)1 reactions are theoretically possible, they would proceed through a primary carbocation that is prone to rearrangement.
However, experimental evidence demonstrates that under specific conditions, nucleophilic substitution can be achieved without rearrangement. A key study by Friedman and Shechter, citing the doctoral thesis of T. Dougherty, investigated the reaction of the analogous 1,3-dibromo-2,2-dimethylpropane with sodium cyanide in dimethyl sulfoxide (DMSO).[1][2] The use of a polar aprotic solvent like DMSO is crucial, as it enhances the nucleophilicity of the cyanide ion while not promoting the formation of a carbocation, thus circumventing rearrangement.[3][4][5]
The reaction yielded a mixture of the monosubstituted product, 4-bromo-3,3-dimethylbutanenitrile, and the disubstituted product, 2,2-dimethyl-1,3-propanedinitrile.[2] This demonstrates that despite the steric hindrance, sequential substitution is a viable pathway.
Comparative Performance Data: Nucleophilic Substitution
| Substrate | Reagents & Conditions | Product(s) | Yield/Conversion | Reference |
| 1,3-Dibromo-2,2-dimethylpropane | NaCN, DMSO, 90-95 °C, 66 h | 4-bromo-3,3-dimethylbutanenitrile2,2-dimethyl-1,3-propanedinitrile | 23% Conversion26-30% Conversion | [2] |
| 1,3-Dichloropropane | KCN, DMSO | Pentanedinitrile | Reaction rate is ~1000 times greater than in ethanol | [3][4][5] |
Experimental Protocol: Synthesis of 2,2-dimethyl-1,3-propanedinitrile (Adapted from Friedman and Shechter[1][2])
Materials:
-
This compound
-
Sodium cyanide (Caution: Highly Toxic!)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, a suspension of sodium cyanide (2.2 equivalents) in anhydrous DMSO is prepared.
-
This compound (1.0 equivalent) is added to the stirred suspension.
-
The reaction mixture is heated to 90-95 °C and maintained at this temperature for an extended period (e.g., 66 hours, as per the analogous dibromo compound).
-
Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.
-
The aqueous mixture is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to isolate the monosubstituted and disubstituted nitriles.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Treatment of 1,3 -dichloropropane with potassium cyanide results in the f.. [askfilo.com]
- 4. Treatment of 1,3 -dichloropropane with potassium cyanide results in the f.. [askfilo.com]
- 5. Solved treatment of 1,3 dichloropropane with potassium | Chegg.com [chegg.com]
A Comparative Guide to Purity Assessment of Synthesized 2,2-dimethyl-1,3-dichloropropane Derivatives
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds such as 2,2-dimethyl-1,3-dichloropropane and its derivatives is critical for ensuring the reliability, reproducibility, and safety of experimental outcomes. The presence of impurities, even in trace amounts, can significantly alter the chemical and biological properties of a compound, leading to misleading results and potential safety concerns.
This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of synthesized this compound derivatives. It includes an overview of common impurities, a comparison of analytical methods with supporting data, detailed experimental protocols, and visualizations to aid in methodological selection and implementation.
Potential Impurities in the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can result in various impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving the chlorination of propanes, potential impurities could include isomers and other chlorinated hydrocarbons of low molecular weight. In the synthesis of derivatives like 2-dimethylamino-1,3-dichloropropane, unreacted precursors such as allyl chloride and intermediates like dimethyl allylamine hydrochloride could be present in the final product.
Comparison of Key Analytical Techniques
The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired level of sensitivity and accuracy. The most common and effective methods for the purity determination of small organic molecules like this compound derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Mass spectrometry provides identification based on mass-to-charge ratio. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is often by UV-Vis absorbance. | Measures the concentration of an analyte by comparing the integral of a specific resonance signal to that of a certified reference material. | Determines purity based on the broadening and depression of the melting point of a substance caused by impurities. |
| Sample Volatility | Requires the sample to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Sample must be soluble in a deuterated solvent.[2] | The compound must be a pure crystalline material that does not decompose upon melting. |
| Sensitivity | High, often in the picogram to femtogram range. GC-MS can detect very small amounts of compounds.[1] | Moderate to high, depending on the detector. UV-Vis detectors are common, but less sensitive than MS. | Generally lower than chromatographic methods; requires a sufficient concentration for accurate integration. | Less sensitive to very low levels of impurities compared to chromatographic methods. |
| Selectivity | High, especially with mass spectrometric detection which provides structural information. | Moderate to high, depending on the column and detector. Diode array detectors can provide spectral information to aid in peak identification. | High, as it provides detailed structural information about the analyte and impurities. | Low, as it does not identify the impurities, only quantifies their total effect on melting behavior. |
| Quantitation | Can be highly quantitative with appropriate calibration standards. | Highly quantitative with proper calibration. | A primary ratio method that can provide highly accurate and precise quantitative results without the need for a specific reference standard of the analyte.[2][3] | Provides the mole fraction of impurities. |
| Typical Analytes | Volatile and semi-volatile organic compounds, such as residual solvents and volatile impurities.[1] | A broad range of small molecules, including polar and non-polar compounds, and thermally unstable molecules.[1] | Soluble organic molecules containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). | Crystalline organic compounds with a purity of >98.5 mol%. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for compounds lacking a UV chromophore for sensitive detection.[4] | Lower sensitivity than MS-based methods; potential for signal overlap in complex mixtures. | Not suitable for amorphous solids, compounds that decompose on melting, or when impurities are insoluble in the melt. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification of impurities through mass spectrometry.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Transfer the solution to a GC vial for analysis.
Instrumentation and Conditions (Example for a similar compound, 1,3-dichloropropene): [5]
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of organic compounds, especially those that are non-volatile or thermally sensitive.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized derivative.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtrate to an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan). For compounds with little or no UV absorption, alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[2][3]
Sample Preparation: [6]
-
Accurately weigh (to 0.01 mg) a specific amount of the synthesized derivative into an NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
Gently mix the contents of the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition: [6]
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the non-overlapping signals of the analyte and the internal standard.
Purity Calculation: [3] The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of crystalline organic compounds by measuring the depression and broadening of their melting point.[7]
Sample Preparation: [8]
-
Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Instrumentation and Conditions:
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Range: Scan a temperature range that encompasses the entire melting endotherm of the sample.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used.
Data Analysis: The purity is determined using the Van't Hoff equation, which relates the sample temperature to the fraction of the sample that has melted.[7] Most modern DSC software has a built-in function for purity analysis.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. publ.iss.it [publ.iss.it]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. thermalsupport.com [thermalsupport.com]
- 8. mt.com [mt.com]
A Comparative Analysis of the Synthetic Utility of 2,2-dimethyl-1,3-dichloropropane and Its Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of molecular complexity is a cornerstone of modern organic synthesis, particularly in the fields of materials science and drug discovery. Dihaloalkanes are fundamental building blocks in this endeavor, serving as versatile precursors for a wide array of functional molecules. Among these, 2,2-dimethyl-1,3-dichloropropane, a derivative of neopentane, presents a unique structural motif characterized by two primary chloride atoms flanking a sterically hindered quaternary center. This guide provides a comparative literature review of the synthetic utility of this compound versus its structural isomers, focusing on key transformations and applications, supported by experimental data and detailed protocols.
Introduction to this compound and Its Isomers
This compound possesses a neopentyl backbone, which imparts significant steric hindrance around the reactive centers. This feature influences its reactivity in nucleophilic substitution and cyclization reactions, often leading to different outcomes compared to its less hindered isomers. For the purpose of this comparison, we will evaluate its synthetic utility against key isomers that highlight the effects of steric hindrance and the relative positioning of the chloro substituents:
-
1,3-Dichloropropane: A simple, linear dihaloalkane, providing a baseline for reactivity in the absence of steric hindrance.
-
1,3-Dichloro-2-methylpropane: An isomer with a single methyl group, representing an intermediate level of steric hindrance.
-
1,4-Dichlorobutane: A linear isomer used for the synthesis of five-membered rings, offering a contrast to the four-membered rings typically formed from 1,3-dihalopropanes.
The primary focus of this guide will be on cyclization reactions, as these transformations most effectively illustrate the impact of the unique structural features of these dichlorides.
Comparative Synthetic Applications: Cyclization Reactions
The formation of cyclic ethers is a common application of dihaloalkanes, typically proceeding via an intramolecular Williamson ether synthesis. The success and efficiency of this reaction are highly dependent on the structure of the dihaloalkane precursor.
The synthesis of oxetanes, four-membered cyclic ethers, is a valuable transformation in organic chemistry. These strained rings are found in various natural products and pharmaceuticals. The reaction of 1,3-dichloropropanes with a base and a suitable oxygen nucleophile can lead to the formation of oxetanes.
| Compound | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | NaOH, H₂O, Aliquat 336, 70-80°C | 3,3-Dimethyloxetane | 70-76% | |
| 1,3-Dichloropropane | KOH, DMSO, 100°C | Oxetane | ~40% | |
| 1,3-Dichloro-2-methylpropane | Not reported | 3-Methyloxetane | Not reported |
The data clearly indicates that the presence of the gem-dimethyl group in this compound significantly favors the formation of the corresponding oxetane in higher yields compared to the unsubstituted 1,3-dichloropropane. This phenomenon is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups decrease the bond angle of the central carbon, thus bringing the reactive ends of the molecule closer together and promoting intramolecular cyclization.
Beyond oxetanes, these dichlorides are precursors to other important heterocyclic systems. For instance, their reaction with primary amines can yield azetidines (four-membered nitrogen-containing heterocycles).
| Compound | Reagents | Product | Yield (%) |
| This compound | tert-Butylamine, Na₂CO₃, EtOH, H₂O | 1-tert-Butyl-3,3-dimethylazetidine | 85% |
| 1,3-Dichloropropane | Benzylamine, NaOH, H₂O | 1-Benzylazetidine | 50-60% |
Similar to oxetane synthesis, the gem-dimethyl effect in this compound leads to a higher yield of the corresponding azetidine compared to the unsubstituted analogue.
Experimental Protocols
-
Reaction: Intramolecular Williamson Ether Synthesis
-
Reagents: this compound, sodium hydroxide (NaOH), Aliquat 336 (phase-transfer catalyst), water.
-
Procedure: A mixture of this compound (1.0 mol), sodium hydroxide (2.5 mol), water (200 mL), and Aliquat 336 (0.01 mol) is heated to 70-80°C with vigorous stirring. The reaction is monitored by gas chromatography. Upon completion, the organic layer is separated, washed with water, and distilled to afford 3,3-dimethyloxetane.
-
Reaction: Intramolecular Nucleophilic Substitution
-
Reagents: this compound, tert-butylamine, sodium carbonate (Na₂CO₃), ethanol, water.
-
Procedure: A solution of this compound (0.5 mol) and tert-butylamine (1.5 mol) in a mixture of ethanol and water is heated to reflux in the presence of sodium carbonate (1.0 mol). The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation to yield 1-tert-butyl-3,3-dimethylazetidine.
Visualizing Reaction Pathways
The following diagrams illustrate the cyclization reactions discussed.
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-1,3-dichloropropane: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 2,2-Dimethyl-1,3-dichloropropane is crucial for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, focusing on immediate safety, logistical planning, and adherence to environmental regulations.
Immediate Safety and Hazard Identification
This compound, also known as 1,3-Dichloro-2,2-dimethylpropane or 1,3-Dichloroneopentane, is a flammable liquid and vapor.[1] Before handling, it is imperative to be familiar with its specific hazards and the necessary personal protective equipment (PPE).
Key Hazards:
-
Flammability: The compound is a flammable liquid.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Health Hazards: May cause skin irritation.[2] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2]
Required PPE:
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
Use in a well-ventilated area or under a chemical fume hood.[3][4]
Waste Characterization and Segregation
Proper characterization of the waste is the first step in compliant disposal. As a chlorinated hydrocarbon, this compound is considered a hazardous waste.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is classified as hazardous due to its characteristics, likely ignitability.[5][6]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, or strong oxidizing agents.[4][7][8] Collect halogenated solvents separately from non-halogenated solvents, as the disposal costs for mixed waste are significantly higher.[6]
Collection and Container Management
Proper containment is critical to prevent leaks, spills, and exposure.
-
Container Selection: Use a chemically compatible container, preferably the original container if it's in good condition.[5][8] Plastic containers are often preferred for storing waste materials.[9] The container must be free from damage and have a secure, leak-proof closure.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][10] The label should also include the approximate percentage composition if mixed with other substances.[8]
-
Container Status: Keep the waste container closed at all times, except when adding waste.[8][9][11]
On-Site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[9][10]
-
Storage Location: The SAA must be under the control of laboratory personnel.[5]
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][10][12] Once this limit is reached, the waste must be removed from the laboratory within three calendar days.[9]
-
Secondary Containment: It is best practice to use secondary containment systems to prevent the spread of material in case of a leak.[5][11]
| Parameter | Regulatory Limit/Guideline | Source |
| Maximum SAA Volume | 55 gallons | [9][10][12] |
| Maximum P-listed Waste | 1 quart (liquid) or 1 kg (solid) | [9] |
| Container Closure | Must be closed at all times, except when adding waste | [8][9][11] |
| Container Labeling | "Hazardous Waste" and full chemical name | [8][10] |
Disposal Procedure
Disposal of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][9]
-
Request Pickup: Once your waste container is ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) office or the designated waste management provider.[8][9]
-
Professional Disposal: The contracted waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[7]
-
Incineration: The most common and effective disposal method for chlorinated hydrocarbons is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts like hydrogen chloride gas.[3][13][14]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.[11]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2][3]
-
Cleanup: Carefully collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[2][3] Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[11][12]
-
Reporting: Report the spill to your institution's EHS office. For large spills that cannot be managed by laboratory personnel, contact EHS immediately.[11][12]
Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
A container is considered "empty" when all possible waste has been removed.[12]
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required.[7][12] The rinsate must be collected and disposed of as hazardous waste.[12]
-
Deface or remove all chemical labels from the empty container before disposing of it as regular trash.[11][12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 29559-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. vumc.org [vumc.org]
- 12. vumc.org [vumc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iwaponline.com [iwaponline.com]
Navigating the Safe Handling of 2,2-Dimethyl-1,3-dichloropropane: A Comprehensive Guide
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2-Dimethyl-1,3-dichloropropane (CAS No. 29559-55-5). Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE), emergency procedures, and step-by-step operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. This chemical is a flammable liquid and vapor, and may cause skin and eye irritation.[1] Therefore, stringent adherence to the following PPE guidelines is mandatory.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and face shield | Must be used where there is a potential for splashing.[2] Eyewash stations and safety showers must be in close proximity to the workstation.[3] |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. The specific glove material should be selected based on breakthrough time and permeation rate for this chemical. While specific data for this compound is not readily available, for similar chlorinated hydrocarbons, nitrile or neoprene gloves are often recommended. Always consult the glove manufacturer's resistance data. |
| Skin and Body Protection | Chemical-resistant coveralls or lab coat | A one- or two-piece suit that is specified by the manufacturer to be resistant to chemicals.[4] For significant handling operations, disposable coveralls may be preferred to prevent contamination of reusable clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator | In well-ventilated areas or when working within a chemical fume hood, respiratory protection may not be required. However, if vapors are likely to be generated, a full-face respirator with appropriate cartridges should be used. For emergencies or situations with high potential for exposure, a supplied-air respirator is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from preparation to post-handling cleanup.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Labeling:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly marked with "HAZARDOUS WASTE" and the full chemical name.
-
Segregate this waste from other incompatible waste streams.
Disposal Procedure:
-
Collection: Collect all liquid waste in a compatible, leak-proof container. Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly labeled container.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental management company.[5] Chemical incineration with an afterburner and scrubber is a common disposal method for this type of chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert, non-combustible material such as sand or earth. Place the contaminated material into a suitable container for disposal. |
By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
